molecular formula C7H16N2O B7921370 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Cat. No.: B7921370
M. Wt: 144.21 g/mol
InChI Key: IKWMXNFWLBZTKA-ZETCQYMHSA-N
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Description

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)8-3-5-10/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWMXNFWLBZTKA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine is a chiral substituted pyrrolidine that holds significance as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of a molecule.[1][2] This guide provides a comprehensive overview of the compound's chemical and physical properties, a detailed, field-proven synthesis protocol, robust methods for its structural elucidation, and a discussion of its applications. By integrating established experimental procedures with the underlying chemical principles, this document serves as an authoritative resource for professionals engaged in synthetic chemistry and pharmaceutical development.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem
Molecular Weight 144.22 g/mol PubChem
IUPAC Name (S)-2-((1-methylpyrrolidin-3-yl)amino)ethan-1-olIUPAC
CAS Number 1346598-84-3Vendor Data
Appearance Expected to be a liquid or low-melting solidGeneral Chemical Principles
Boiling Point Not explicitly available; estimated to be >200 °C at atm. pressureEstimation
Solubility Expected to be soluble in water and polar organic solventsStructural Analysis

Note: Experimental data for some properties of this specific compound are not widely published. Values are based on closely related structures and computational predictions.

Synthesis and Purification Protocol

The synthesis of chiral amines like (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine requires a stereochemically controlled approach. The following protocol describes a reliable method starting from a commercially available chiral precursor, (S)-3-aminopyrrolidine. This method is adapted from established procedures for the N-alkylation of amines.

Rationale for Synthetic Strategy

The chosen synthetic route involves the reductive amination of 2-hydroxyacetaldehyde (glycolaldehyde) with (S)-3-amino-1-methylpyrrolidine. This method is advantageous due to its high efficiency, mild reaction conditions, and the commercial availability of the starting materials. Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over carbonyls, minimizing side reactions.

Detailed Experimental Protocol

Reaction: Reductive Amination

Step 1: Reactant Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-amino-1-methylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of amine).

  • To this solution, add 2-hydroxyacetaldehyde (1.1 eq). Note: 2-hydroxyacetaldehyde is often available as a dimer; ensure the correct stoichiometry is used.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

Step 2: Reduction

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Extraction

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel.

  • A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM:MeOH 95:5 to 90:10 with 1% triethylamine to prevent streaking), is generally effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine as a viscous oil or solid.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the primary tool for confirming the structure. Expected signals would include:

    • A singlet for the N-methyl group protons.

    • Multiplets corresponding to the protons on the pyrrolidine ring.

    • Triplets for the methylene groups of the hydroxyethyl side chain.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show the correct number of distinct carbon signals, confirming the overall carbon framework. Key signals would include those for the N-methyl carbon, the carbons of the pyrrolidine ring, and the two carbons of the hydroxyethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 145.13.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands to look for include:

  • A broad O-H stretching band in the region of 3300-3500 cm⁻¹.[3]

  • An N-H stretching band (secondary amine) in the same region, often sharper than the O-H band.

  • C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.[4]

  • A C-N stretching band in the region of 1000-1200 cm⁻¹.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals.[2][5][6] Its non-planar, sp³-rich nature allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[1][2]

(S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine serves as a valuable chiral building block for the synthesis of more complex molecules. The presence of two nucleophilic nitrogen atoms and a hydroxyl group provides multiple points for further functionalization, enabling its incorporation into a variety of molecular frameworks.

Potential areas of application include:

  • Scaffold for Kinase Inhibitors: The pyrrolidine moiety is known to improve the solubility and pharmacokinetic profile of kinase inhibitors.[5]

  • Ligands for G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate substituted amine structures.

  • Development of Antipsychotic and Neurological Agents: The pyrrolidine ring is a key component in several drugs targeting the central nervous system.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualized Workflows

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification Amine (S)-3-amino-1- methylpyrrolidine Mixing Mix & Stir (30 min) Amine->Mixing Aldehyde 2-hydroxyacetaldehyde Aldehyde->Mixing Solvent DCM/DCE Solvent->Mixing Reduction Add STAB Stir (12-24h) Mixing->Reduction Iminium formation Quench Quench with NaHCO3 (aq) Reduction->Quench Reaction complete Extract Extract with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Crude Product Product Pure Product Purify->Product

Caption: Workflow for the synthesis of (S)-3-(2-Hydroxyethylamino)-1-methylpyrrolidine.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesized_Product Purified Synthetic Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS IR Infrared (IR) Spectroscopy Synthesized_Product->IR NMR_Data Confirm Connectivity & Stereochemistry NMR->NMR_Data MS_Data Confirm Molecular Weight (m/z) MS->MS_Data IR_Data Identify Functional Groups (O-H, N-H) IR->IR_Data Final_Confirmation Structure Confirmed NMR_Data->Final_Confirmation MS_Data->Final_Confirmation IR_Data->Final_Confirmation

Caption: Workflow for the structural characterization of the final product.

References

  • D'hooghe, M., Aelterman, W., & De Kimpe, N. (2009). A new entry into cis-3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines. Organic & Biomolecular Chemistry, 7(1), 135–141. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Pharmaffiliates. (n.d.). O-Desmethyl Venlafaxine Cyclic Impurity-d5. CAS 1346598-83-1. Retrieved from Pharmaffiliates. [Link]

  • Gulevich, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]

  • PubChem. (n.d.). Compound Summary for CID 159939819. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). IR spectra of NMP (black dotted line) and the yellow residue (red...). Retrieved from ResearchGate. [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • ChemWhat. (n.d.). Ganciclovir EP Impurity D CAS#: 1346598-14-8. Retrieved from ChemWhat. [Link]

  • PrepChem.com. (n.d.). Synthesis of (S)-2-Amino-3-hydroxy-N-1H-pyrrol-1-ylpropanamide. Retrieved from PrepChem.com. [Link]

  • PubChem. (n.d.). 1-{3-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. Retrieved from EPO. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). Method for preparing 2-(2-aminoethyl)-1-methylpyrrolidine.
  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...). Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). Substituted hydroxymethyl pyrrolidines and medical uses thereof.
  • Google Patents. (n.d.). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from Semantic Scholar. [Link]

  • IS NIR Spectra. (n.d.). NIR Spectra. Retrieved from IS NIR Spectra. [Link]

  • PubChem. (n.d.). (3R)-3-amino-1-hydroxypyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Clutch Prep. (n.d.). Addition of Amine Derivatives Practice Problems. Retrieved from Clutch Prep. [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Pharmaffiliates. (n.d.). Domperidone - Impurity B. CAS 1346598-11-5. Retrieved from Pharmaffiliates. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrrolidine. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. Retrieved from SpectraBase. [Link]

  • MassBank. (2019). N-Methyl-2-pyrrolidone. Retrieved from MassBank. [Link]

Sources

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, a chiral molecule with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this enantiomer in public literature, this document emphasizes the fundamental properties derived from its structure and outlines robust, field-proven methodologies for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of novel chemical entities.

Introduction and Molecular Overview

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral organic compound featuring a substituted pyrrolidine ring. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The structure of this molecule incorporates several key functional groups that dictate its physical and chemical properties: a tertiary amine within the pyrrolidine ring, a secondary amine linker, and a primary alcohol. The presence of a stereocenter at the 3-position of the pyrrolidine ring means that its biological interactions are likely to be stereospecific, making the characterization of the pure (S)-enantiomer critical for any drug development program.

The molecular formula for the compound is C7H16N2O, with a corresponding molecular weight of 144.21 g/mol .[4] A thorough understanding of its physical properties is the first step in developing suitable formulations, analytical methods, and understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Molecular Structure

The structural features—a hydrogen bond donor (secondary amine and hydroxyl group), a hydrogen bond acceptor (tertiary amine, secondary amine, and hydroxyl oxygen), and a chiral center—are pivotal for its interaction with biological targets and its physicochemical behavior.

Caption: 2D structure of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol.

Summary of Physicochemical Properties

While specific experimental data for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is scarce, we can infer expected properties based on its structure and data from analogous compounds. The following table summarizes known information for the racemate and provides estimated values that require experimental verification.[4]

PropertyReported/Predicted ValueRationale / Analogous Compound Data
Molecular Formula C7H16N2O-
Molecular Weight 144.21 g/mol [4]-
CAS Number 42977-84-4 (unspecified stereochemistry)[4]The (S)-enantiomer may have a unique CAS number not found in public databases.
Appearance Colorless to yellow/brown liquid (Predicted)Similar small amine-alcohols are typically liquids at room temperature.[1][5]
Boiling Point > 200 °C at 760 mmHg (Estimated)Related compounds like 1-Methyl-2-pyrrolidine ethanol have high boiling points (e.g., 110-112 °C at 14 mmHg).[5][6] The presence of two amine groups and a hydroxyl group will lead to significant hydrogen bonding, increasing the boiling point.
Melting Point N/A (Likely below 0 °C)Small, functionalized, non-symmetrical molecules often have low melting points.
Solubility Highly soluble in water and polar organic solvents (e.g., methanol, ethanol) (Predicted)The multiple polar functional groups capable of hydrogen bonding suggest high aqueous solubility.[1]
pKa pKa1 ≈ 8-9 (Secondary Amine), pKa2 ≈ 10-11 (Tertiary Amine) (Estimated)The pKa of the pyrrolidine nitrogen is expected to be higher than the secondary amine. These estimates are based on typical values for cyclic tertiary amines and secondary alkylamines.

Experimental Protocols for Physicochemical Characterization

To establish a definitive profile for this compound, the following experimental protocols are recommended. These methods are designed to be self-validating and are standard in the pharmaceutical industry.

Determination of Boiling Point

Causality: The boiling point provides a measure of the volatility of a compound, which is directly related to the strength of its intermolecular forces. For a molecule like 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, hydrogen bonding is the dominant force. This data is crucial for purification via distillation and for assessing handling and storage requirements.

Methodology: Ebulliometry

  • Apparatus Setup: Assemble a micro-boiling point apparatus using a Thiele tube or a similar heating block.

  • Sample Preparation: Place a small amount (50-100 µL) of the purified compound into a small-diameter test tube.

  • Capillary Insertion: Invert a sealed-end capillary tube and place it, open-end down, into the sample.

  • Heating: Heat the apparatus slowly (1-2 °C per minute) while stirring.

  • Observation: Observe the sample for the initial stream of bubbles exiting the capillary tube. This indicates the air has been expelled and the vapor pressure of the sample is increasing.

  • Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles emerges.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.

  • Validation: Repeat the measurement at least twice. The values should agree within 1 °C.

Boiling_Point_Determination cluster_workflow Workflow: Ebulliometry start Start: Purified Sample prep Sample Preparation (50-100 µL in test tube) start->prep insert Insert Inverted Capillary prep->insert heat Slow Heating (1-2 °C/min) insert->heat observe Observe Bubble Stream heat->observe measure Record Temperature (Liquid enters capillary on cooling) observe->measure validate Repeat Measurement (n=3) measure->validate end End: Verified Boiling Point validate->end

Caption: Workflow for boiling point determination.

Aqueous Solubility Assessment

Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Sample Preparation: Add an excess amount of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask. The excess solid/liquid ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved compound to settle. If necessary, centrifuge the sample to ensure clear separation of the aqueous phase.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Quantification: Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Validation: The experiment should be performed in triplicate. The concentration should be consistent across samples to confirm that equilibrium was achieved.

Determination of pKa

Causality: The acid dissociation constant(s) (pKa) define the ionization state of the molecule at different pH values. This is paramount for understanding its absorption in the gastrointestinal tract, its binding to targets, and its solubility profile. This molecule has two basic nitrogen centers (secondary and tertiary amines) and will have two corresponding pKa values.

Methodology: Potentiometric Titration

  • Instrumentation: Use a calibrated pH meter with a high-precision electrode.

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Titration: While stirring, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the more basic site (likely the tertiary amine), and the second will correspond to the pKa of the less basic site (secondary amine).

  • Validation: The titration should be repeated to ensure reproducibility. Software can be used to calculate the pKa values from the titration curve using derivative plots to precisely identify the equivalence points.

Spectroscopic and Chromatographic Identity

Beyond bulk physical properties, a comprehensive profile includes spectroscopic and chromatographic data for identification and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.[9] The chiral center should result in diastereotopic protons in the pyrrolidine ring, leading to more complex splitting patterns than in an achiral analogue.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) will provide a characteristic fragmentation pattern useful for identification in complex matrices.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), and C-N stretches (~1000-1200 cm⁻¹).[9]

  • Chiral Chromatography: A validated chiral HPLC method is required to confirm the enantiomeric purity of the (S)-enantiomer. This is critical for ensuring that the biological and physical data collected is not confounded by the presence of the (R)-enantiomer.

Conclusion

The physicochemical characterization of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a foundational requirement for its advancement in any research or development pipeline. While published data is limited, its structural components provide a strong basis for predicting its properties as a polar, water-soluble liquid with two basic centers. The experimental protocols detailed in this guide provide a robust framework for empirically determining its boiling point, solubility, and pKa, thereby establishing a comprehensive and reliable data package for this promising chiral building block.

References

  • PubChem. (n.d.). 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYLPYRROLIDONE. Retrieved from [Link]

  • Elsevier. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2–pyrrolidone. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42977-84-4 Synonyms: (S)-2-((1-methylpyrrolidin-3-yl)amino)ethanol; 2-[(1-methylpyrrolidin-3-yl)amino]ethanol Molecular Formula: C7H16N2O Molecular Weight: 144.21 g/mol [1][2][3]

Executive Summary & Scientific Relevance

This guide details the safety, handling, and physicochemical profile of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol , a diamine intermediate frequently utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][3]

Scientific Context: The compound features a chiral pyrrolidine ring (providing stereoselectivity) coupled with an amino-ethanol side chain (acting as a hydrogen bond donor/acceptor).[1][3][4] This duality makes it a versatile but reactive building block.[3] Its safety profile is dominated by its basicity and potential for corrosivity, necessitating strict adherence to amine-specific handling protocols.[3]

Hazard Identification & GHS Classification

Note: Specific toxicological data for this CAS is limited.[3] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-alcohols (e.g., 2-(Methylamino)ethanol) and pyrrolidines.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage 1 H318: Causes serious eye damage.[3][5]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[3]
STOT - Single Exposure 3 H335: May cause respiratory irritation.[1][3][5][6]

Expert Insight - The Mechanism of Hazard: The hazard stems from the secondary amine linkage and the tertiary amine within the ring.[3] These functional groups possess a lone pair of electrons, making the compound highly nucleophilic and basic (pKa ~9-10).[1][3] Upon contact with biological tissue, it can saponify lipids and denature proteins, leading to immediate and potentially irreversible liquefactive necrosis (chemical burns).[3]

Emergency Response Protocols

Core Directive: Speed is critical. Amine burns penetrate deeper than acid burns due to cellular membrane disruption.[3]

DOT Diagram 1: Emergency Response Decision Matrix

EmergencyResponse cluster_warning CRITICAL CONTRAINDICATION Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal FlushSkin Immed. Flush (Water) > 15 Minutes Remove Contaminated Clothing Skin->FlushSkin FlushEye Immed. Flush (Eyewash) Hold Eyelids Open > 15 Minutes Eye->FlushEye FreshAir Move to Fresh Air Support Breathing (Oxygen if hypoxic) Inhal->FreshAir SeekMed SEEK MEDICAL ATTENTION (Show Structure/SDS) FlushSkin->SeekMed NoNeut DO NOT NEUTRALIZE (Exothermic Reaction Risk) FlushSkin->NoNeut FlushEye->SeekMed FreshAir->SeekMed

Caption: Workflow for immediate response to amine exposure. Note the prohibition on neutralization.[3]

Handling, Storage & Chemical Compatibility[1][3][7][10]

Storage Architecture
  • Atmosphere: Hygroscopic and air-sensitive.[3] Store under Inert Gas (Nitrogen or Argon) .

  • Temperature: Refrigeration (2-8°C) is recommended to prevent oxidative degradation (N-oxide formation) over long-term storage.[1][3]

  • Container: Tightly sealed glass or HDPE.[3] Avoid metals susceptible to amine attack (e.g., copper, aluminum alloys).[3]

Chemical Incompatibilities[1][3][10][11]
  • Strong Oxidizers: Reaction with peroxides or permanganates can be violent and may generate nitrogen oxides (NOx).[3]

  • Acids: Exothermic neutralization.[3] Reaction with nitrous acid (HNO2) can form N-nitrosamines , which are potent carcinogens.[1][3]

  • Acid Chlorides/Anhydrides: Rapid acylation occurs; potentially uncontrollable exotherm if not cooled.[3]

DOT Diagram 2: Storage & Handling Logic

HandlingLogic Compound 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol Air Air/Moisture Compound->Air Exposed to Oxidizer Oxidizing Agents Compound->Oxidizer Mixed with Acid Strong Acids Compound->Acid Mixed with Degrade Hygroscopic Uptake Oxidation (Yellowing) Air->Degrade Fire Fire/Explosion Risk Oxidizer->Fire Exotherm Violent Exotherm Acid->Exotherm Inert Store under N2/Ar Degrade->Inert Prevention Segregate Segregate Storage Fire->Segregate Prevention Exotherm->Segregate Prevention

Caption: Logic flow for incompatibility management and storage preservation.

Exposure Controls & Personal Protective Equipment (PPE)[1][3]

Engineering Controls:

  • Fume Hood: Mandatory.[3] Do not handle on an open bench.

  • Local Exhaust: Required if heating or aerosolizing.[3]

PPE Selection Guide:

PPE Type Specification Rationale
Gloves Nitrile (Double Layer) or Butyl Rubber Amines can permeate thin latex rapidly.[1][3] Double gloving (0.11mm min) provides a "breakthrough" buffer.[3]
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient against corrosive splashes.[3] A face shield protects the neck/chin.[3]
Body Lab Coat (Poly-cotton) Standard protection.[1][3] Use a chemical-resistant apron if transferring large volumes (>1L).[1][3]

| Respiratory | Type ABEK Filter (if aerosolized) | Specific for organic vapors and basic amines.[3] |

Physicochemical Properties

Data aggregated from PubChem and analog read-across.

PropertyValueSource/Note
Physical State Liquid (Viscous)Analogous to amino-ethanols
Color Colorless to Pale YellowDarkens upon oxidation
Boiling Point ~200-220°C (Estimated)Based on MW (144.[1][3]2) & H-bonding
Solubility Miscible in Water, DMSO, MeOHPolar amine/alcohol functionality
pKa ~9.5 (Amine)Estimated basicity
Flash Point > 90°C (Estimated)Combustible liquid (Class IIIB)

Toxicological Information (Read-Across)

Due to the lack of specific in vivo data for CAS 42977-84-4, the following is based on the structural analog 2-(Methylamino)ethanol (CAS 109-83-1) .

  • Acute Toxicity:

    • Oral: LD50 (Rat) ~1,400 mg/kg (Harmful).[3]

    • Dermal: LD50 (Rabbit) ~1,000 - 2,000 mg/kg.[1][3]

  • Local Effects:

    • Skin: Corrosive.[3][5][7] Causes necrosis.[3]

    • Eyes: Risk of permanent corneal opacity (blindness).[3]

  • Sensitization: Secondary amines may cause skin sensitization in susceptible individuals.[3]

Disposal Considerations

Protocol:

  • Do not dispose of down the drain.[3]

  • Collect in a dedicated "Basic Organic Waste" container.

  • Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx emissions).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20763645, 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 1-(2-Aminoethyl)pyrrolidine (Structural Analog). Retrieved from [Link][1][3]

Sources

The Enduring Significance of the (S)-Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Enantiomer Pyrrolidine Amine Derivatives: Synthesis, Catalysis, and Therapeutic Potential

This guide provides a comprehensive technical overview of (S)-enantiomer pyrrolidine amine derivatives, a class of chiral molecules with profound significance in modern organic synthesis and drug discovery. We will delve into their stereoselective synthesis, explore their pivotal role as organocatalysts, and illuminate their prevalence as privileged scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile compounds.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The introduction of a defined stereocenter, particularly the (S)-enantiomer at the C2 position, imbues these molecules with the ability to induce chirality in chemical transformations and to interact with biological systems in a highly specific manner. This inherent chirality, often derived from the readily available chiral pool starting material L-proline, has established (S)-enantiomer pyrrolidine amine derivatives as indispensable tools in both academic research and industrial applications.[3][4]

The value of this scaffold is twofold. Firstly, in the realm of asymmetric catalysis, (S)-proline and its derivatives have emerged as powerful organocatalysts, capable of promoting a wide range of stereoselective reactions with high efficiency and enantioselectivity.[5][6] Secondly, in medicinal chemistry, the pyrrolidine core is recognized as a "privileged scaffold," frequently appearing in FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[7][8][9]

Caption: The central role of (S)-pyrrolidine amine derivatives.

Stereoselective Synthesis of (S)-Enantiomer Pyrrolidine Amines

The efficient and stereocontrolled synthesis of (S)-pyrrolidine amine derivatives is paramount to their application. A variety of synthetic strategies have been developed, which can be broadly categorized into two main approaches: synthesis from the chiral pool and asymmetric synthesis from acyclic precursors.

The Chiral Pool Approach: Leveraging Nature's Asymmetry

The most common and cost-effective method for accessing enantiomerically pure (S)-pyrrolidine derivatives is through the use of L-proline as a starting material.[3] L-proline, a naturally occurring amino acid, provides a readily available source of the (S)-pyrrolidine scaffold with a pre-defined stereocenter at the C2 position.

A cornerstone transformation in this approach is the reduction of the carboxylic acid functionality of L-proline to an alcohol, yielding (S)-prolinol. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3] (S)-prolinol serves as a versatile intermediate for the synthesis of a wide range of derivatives, including the highly influential diarylprolinol silyl ether catalysts developed by Jørgensen and Hayashi.[6]

Caption: Synthesis of (S)-prolinol from L-proline.

Asymmetric Synthesis from Acyclic Precursors

While the chiral pool approach is highly effective, the development of de novo asymmetric syntheses from acyclic precursors offers greater flexibility in accessing a wider range of substituted pyrrolidine derivatives. These methods often involve an intramolecular cyclization as the key stereochemistry-defining step.

Prominent strategies include:

  • Intramolecular C-H Amination: Recent advancements have seen the emergence of biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, to catalyze the intramolecular amination of C(sp³)–H bonds in organic azides, affording chiral pyrrolidines with high enantioselectivity.[2][10]

  • Metal-Catalyzed Cyclizations: Transition metal catalysts, including those based on gold, rhodium, and iridium, have been employed to facilitate the stereoselective cyclization of appropriately functionalized acyclic amines.[11]

  • Tandem Reactions: Elegant one-pot procedures, such as the hydrozirconation-cyclization of chiral N-allyl oxazolidines, have been developed to construct the pyrrolidine ring with excellent diastereoselectivity.[12]

(S)-Pyrrolidine Amine Derivatives in Asymmetric Organocatalysis

The field of asymmetric organocatalysis was revolutionized by the discovery that simple chiral organic molecules, such as (S)-proline, could catalyze stereoselective reactions with efficiencies rivaling those of metal-based catalysts.[6][13] (S)-proline and its derivatives operate primarily through enamine and iminium ion intermediates, mimicking the mechanisms of Class I aldolase enzymes.[14][15]

The Proline-Catalyzed Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a classic example of enamine catalysis.[13][16] In this transformation, (S)-proline reacts with a ketone donor to form a chiral enamine intermediate. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, leading to the formation of a new carbon-carbon bond and two new stereocenters. Subsequent hydrolysis releases the chiral aldol product and regenerates the proline catalyst.

Proline_Aldol_Mechanism cluster_1 Catalytic Cycle Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone, - H₂O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Product Chiral Aldol Product Iminium->Aldol_Product + H₂O Aldol_Product->Proline Release of Catalyst

Caption: Simplified catalytic cycle of the proline-catalyzed aldol reaction.

The stereochemical outcome of the reaction is dictated by the Zimmerman-Traxler-like transition state, where the carboxylate group of proline plays a crucial role in orienting the substrates through hydrogen bonding.[13]

Scope of Proline-Catalyzed Reactions

Beyond the aldol reaction, (S)-proline and its derivatives catalyze a broad spectrum of asymmetric transformations, including:

  • Mannich Reactions: The addition of an enamine to an imine, providing access to chiral β-amino carbonyl compounds.[4]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[17]

  • α-Functionalizations: The direct and enantioselective introduction of various functional groups (e.g., halogens, oxygen, nitrogen) at the α-position of carbonyl compounds.

The catalytic performance of various (S)-pyrrolidine-based organocatalysts in the asymmetric aldol reaction is summarized in the table below.

CatalystAldehydeKetoneSolventee (%)Yield (%)Reference
(S)-Proline4-NitrobenzaldehydeAcetoneDMSO7668[15]
(S)-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O9995[16]
(S,S)-Proline-Phenylalanine Methyl Ester4-NitrobenzaldehydeCyclohexanoneSolvent-free9592[18]

The (S)-Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[19][20] Its favorable properties, such as high aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive core for the design of new therapeutic agents.[1][21] The stereochemistry of the pyrrolidine ring is often critical for biological activity, with the (S)-enantiomer frequently being the more potent or selective isomer.[8]

(S)-pyrrolidine amine derivatives are key structural motifs in a wide range of clinically used drugs, including:

  • Vildagliptin: An antidiabetic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Levetiracetam: An anticonvulsant medication used to treat epilepsy.

  • Remoxipride: An atypical antipsychotic.[3]

The versatility of the (S)-pyrrolidine scaffold allows for its incorporation into diverse molecular architectures, targeting a wide range of biological targets. For instance, (S)-(+)-2-(Aminomethyl)pyrrolidine is a valuable building block used in the synthesis of compounds with antitumor activity.[22]

Experimental Protocols

Synthesis of a Representative (S)-Pyrrolidine Derivative: (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine

This protocol describes the synthesis of a Jørgensen-Hayashi-type organocatalyst precursor from L-proline.

Step 1: Esterification of L-Proline

  • Suspend L-proline (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride.

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide (3.0 eq) in THF.

  • Add a solution of L-proline methyl ester hydrochloride (1.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-diphenyl(pyrrolidin-2-yl)methanol.

Step 3: Silylation

  • Dissolve (S)-diphenyl(pyrrolidin-2-yl)methanol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) followed by trimethylsilyl chloride (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the title compound.

Caption: Workflow for the synthesis of a chiral organocatalyst precursor.

Characterization of Chiral Pyrrolidine Amines

The stereochemical integrity of (S)-enantiomer pyrrolidine amine derivatives is crucial for their function. The enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase.[23][24] Nuclear magnetic resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, can also be employed to determine enantiomeric excess.[25]

Conclusion

(S)-enantiomer pyrrolidine amine derivatives represent a cornerstone of modern asymmetric synthesis and medicinal chemistry. Their accessibility from the chiral pool, coupled with the development of novel asymmetric synthetic routes, ensures their continued availability for a wide range of applications. As organocatalysts, they provide an environmentally benign and highly effective means of accessing chiral molecules. In drug discovery, the (S)-pyrrolidine scaffold remains a privileged motif, offering a robust framework for the design of new therapeutic agents. The ongoing exploration of new synthetic methodologies and applications will undoubtedly continue to expand the impact of this remarkable class of molecules.

References

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Galeva, N., & Zare-Zardini, H. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • Lukin, K., & Leanna, M. R. (2002). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. Organic Letters, 4(13), 2261–2263. [Link]

  • Padwa, A., & Ku, H. (1999). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 1(9), 1363–1366. [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Tetrahedron, 60(30), 6557-6561. [Link]

  • MDPI. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

  • Cozzi, F., & Zoli, L. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2021(4), M1295. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Juaristi, E., et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(4), 1077–1082. [Link]

  • North, M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]

  • Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2416–2424. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Benaglia, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Gate Chemistry. (2018). Proline Catalyzed Asymmetric Aldol Reaction. YouTube. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • ResearchGate. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • MySkinRecipes. (S)-(-)-2-(Aminomethyl)pyrrolidine. [Link]

  • Bentham Science. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]

  • eScholarship. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]

  • Wikipedia. Pyridines. [Link]

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  • PubMed Central. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. [Link]

  • ResearchGate. Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ResearchGate. Results obtained using chiral pyrrolidine-containing organocatalysts in... [Link]

  • ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13885-13963. [Link]

  • Wikipedia. Chiral analysis. [Link]

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Chemical Profile & Application Guide: 2-[(1-Methylpyrrolidin-3-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(1-Methylpyrrolidin-3-yl)amino]ethanol Chemical Profile & Application Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Molecular Entity: Identity & Significance

2-[(1-Methylpyrrolidin-3-yl)amino]ethanol (CAS: 42977-84-4 ) is a diamine scaffold featuring a saturated N-heterocycle (pyrrolidine) linked to a polar aminoethanol chain.[1] In modern medicinal chemistry, this structure acts as a "privileged fragment," offering a balance of conformational rigidity (via the pyrrolidine ring) and hydrogen-bonding capability (via the hydroxyl and amine groups).

Its molecular weight of 144.22 g/mol places it squarely in the "Fragment-Based Drug Discovery" (FBDD) sweet spot (Rule of 3: MW < 300). This low mass allows researchers to append this moiety to larger core scaffolds (e.g., quinazolines, pyrimidines) to modulate solubility and pharmacokinetic profiles without violating Lipinski's Rule of 5.

Structural Identity[3][4][5]
  • IUPAC Name: 2-[(1-Methylpyrrolidin-3-yl)amino]ethanol[1][2]

  • CAS Registry Number: 42977-84-4[1]

  • SMILES: CN1CCC(C1)NCCO

  • Molecular Formula:

    
    [3]
    

Physicochemical Properties[3][6][7][8]

Accurate molecular weight determination is critical for stoichiometry in synthesis and for calculating Ligand Efficiency (LE) in drug design. The table below consolidates the essential physical data.

PropertyValueTechnical Note
Average Molecular Weight 144.22 g/mol Used for stoichiometric calculations (reagents).
Monoisotopic Mass 144.1263 Da Used for High-Res Mass Spectrometry (HRMS) identification.
Exact Mass 144.12626 DaTheoretical mass based on

.
LogP (Predicted) -0.7 to -1.1Highly hydrophilic; improves aqueous solubility of lipophilic drugs.
pKa (Predicted) ~9.5 (2° Amine)The secondary amine is basic; exists as a cation at physiological pH.
Boiling Point (Predicted) 230–240 °CHigh BP due to intermolecular hydrogen bonding.
Density (Predicted) ~0.98 g/cm³Slightly less dense than water.

Synthesis Strategy: Reductive Amination

The most robust route to 2-[(1-Methylpyrrolidin-3-yl)amino]ethanol avoids direct alkylation, which often leads to over-alkylation byproducts. Instead, reductive amination provides high selectivity.

Reaction Pathway

The synthesis couples 1-methylpyrrolidin-3-one with ethanolamine using a borohydride reducing agent.

Synthesispathway Ketone 1-Methylpyrrolidin-3-one (C5H9NO) Imine Imine Intermediate (Unstable) Ketone->Imine Amine Ethanolamine (C2H7NO) Amine->Imine Product 2-[(1-Methylpyrrolidin-3-yl) amino]ethanol (MW: 144.22) Imine->Product Reduction Reagent NaBH(OAc)3 DCE / AcOH Reagent->Imine

Figure 1: Reductive amination pathway. The ketone and amine condense to form an imine, which is immediately reduced to the secondary amine.

Detailed Protocol

Safety Note: Perform in a fume hood. Sodium triacetoxyborohydride evolves hydrogen gas.

  • Preparation: In a round-bottom flask, dissolve 1-methylpyrrolidin-3-one (1.0 eq) and ethanolamine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM or chloroform/isopropanol (3:1) due to the product's high polarity.

  • Purification: The crude oil is often pure enough for subsequent steps. If not, purify via amine-functionalized silica gel or distillation.

Analytical Validation: Confirming Molecular Weight

Validating the identity of this molecule requires distinguishing it from potential regioisomers (e.g., 2-methylpyrrolidine derivatives).

Mass Spectrometry (MS) Workflow

For a molecule with MW 144.22, Electron Spray Ionization (ESI) in Positive Mode is the standard.

  • Target Ion:

    
    
    
  • Expected m/z: 145.13

  • Fragmentation Pattern: High energy collision often cleaves the exocyclic C-N bond, yielding characteristic pyrrolidine ring fragments.

Analytical Decision Tree

AnalyticalWorkflow Sample Synthesized Sample (Crude Oil) LCMS LC-MS (ESI+) Run Sample->LCMS CheckMass Observe m/z 145.1? LCMS->CheckMass PassMass Mass Confirmed CheckMass->PassMass Yes FailMass Check Reagents/ Hydrolysis CheckMass->FailMass No HNMR 1H NMR (D2O or CDCl3) PassMass->HNMR CheckMethyl Singlet at ~2.3 ppm (N-Me)? HNMR->CheckMethyl CheckMethyl->FailMass No Valid VALIDATED MW: 144.22 CheckMethyl->Valid Yes

Figure 2: Quality Control decision tree ensuring correct molecular weight and structural integrity.

Pharmaceutical Applications

Solubility Enhancement

The aminoethanol tail introduces a hydrophilic "handle." When this scaffold is attached to a hydrophobic drug core (e.g., a kinase inhibitor), the LogP drops, and aqueous solubility increases. This is vital for oral bioavailability.

Kinase & GPCR Ligands

The pyrrolidine nitrogen (N1) can be protonated at physiological pH, allowing it to form ionic interactions with aspartate or glutamate residues in protein binding pockets.

  • Example Utility: Used in the synthesis of inhibitors targeting JAK , CDK , or Histamine H3 receptors where the pyrrolidine ring fits into a specific hydrophobic sub-pocket.

Lipophilicity Efficiency (LE)

In drug design, keeping the Molecular Weight low is crucial.



Because 2-[(1-Methylpyrrolidin-3-yl)amino]ethanol has a low MW (144.22), it contributes minimally to the "mass penalty" of a drug candidate while providing significant binding affinity contributions via hydrogen bonds.

References

  • PubChem. (n.d.). Compound Summary for CID 103841364 (Related Analog Data). National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Alchimica. (n.d.). Product Catalog: 2-((1-Methylpyrrolidin-3-yl)amino)ethanol.[1][2] Retrieved from [Link]

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Pharmacological potential of amino-pyrrolidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amino-pyrrolidine scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between flat aromatic systems and complex 3D architectures. Unlike the planar heterocycles that dominated early drug discovery, the amino-pyrrolidine core offers defined stereochemistry, tunable basicity (


 modulation), and precise vector positioning for substituents. This guide analyzes the pharmacological utility of this scaffold, focusing on its critical role in Dipeptidyl Peptidase-4 (DPP-4) inhibition, G-Protein Coupled Receptor (GPCR) antagonism, and kinase modulation. We provide actionable SAR insights and self-validating experimental protocols to accelerate lead optimization.

Structural Basis & Chemical Space

The pyrrolidine ring is not merely a linker; it is a stereochemical engine. The


 character of the ring carbons allows for "pseudorotation," a conformational flexibility that permits the ring to adopt specific envelope or twist conformations to maximize binding affinity.
The "Vector" Advantage

In 3-aminopyrrolidine derivatives, the exocyclic amine provides a critical hydrogen bond donor/acceptor motif that projects out of the ring plane. This is distinct from piperidine or piperazine analogs, where the chair conformation often locks substituents in equatorial positions. The pyrrolidine ring allows for tighter packing in restricted pockets, such as the S2 subsite of proteases.

Basicity and Solubility

The secondary amine of the pyrrolidine ring (if unsubstituted) or the exocyclic amine contributes significantly to aqueous solubility. However, this basicity must be balanced to prevent hERG channel inhibition or phospholipidosis.

  • Strategy: Electron-withdrawing groups (EWGs) on the ring nitrogen (e.g., amides, sulfonamides) reduce basicity while maintaining polarity.

  • Strategy: Fluorination at the C4 position lowers the

    
     of the adjacent amine via the inductive effect, improving metabolic stability against oxidative deamination.
    

Therapeutic Applications: Mechanism & Case Studies

Metabolic Disease: DPP-4 Inhibition

The amino-pyrrolidine scaffold is the pharmacophore anchor for several "gliptins" used in Type 2 Diabetes.

  • Mechanism: DPP-4 cleaves N-terminal dipeptides from GLP-1. Inhibitors must bind the catalytic active site (S1 pocket) and the adjacent S2 pocket.

  • Key Interaction: The protonated amino group of the inhibitor forms a salt bridge with Glu205 and Glu206 in the active site. The pyrrolidine ring (or fused system) fits into the hydrophobic S1 pocket.

  • Examples: Teneligliptin and Saxagliptin utilize modified pyrrolidine/cyanopyrrolidine cores to achieve nanomolar potency.

Immunology: CCR5 Antagonists

1,3,4-trisubstituted pyrrolidines have emerged as potent CCR5 antagonists for HIV treatment.[1]

  • SAR Insight: The pyrrolidine nitrogen often bears an amide linker connecting to a lipophilic "left-hand" side, while the C3 substituent projects a basic group to interact with Asp280 in the receptor transmembrane domain.

Visualization: DPP-4 Interaction Logic

The following diagram illustrates the critical binding interactions of amino-pyrrolidine inhibitors within the DPP-4 active site.

DPP4_Binding_Mechanism Inhibitor Amino-Pyrrolidine Inhibitor Glu205 Glu205/Glu206 (Anionic Site) Inhibitor->Glu205 Salt Bridge (NH3+) S1_Pocket S1 Hydrophobic Pocket Inhibitor->S1_Pocket Van der Waals (Pyrrolidine Ring) S2_Pocket S2 Extensive Subsite Inhibitor->S2_Pocket Pi-Stacking (Distal Heterocycle) Cat_Triad Catalytic Triad (Ser630) Inhibitor->Cat_Triad Covalent/Non-covalent Blockade

Caption: Schematic representation of amino-pyrrolidine inhibitor binding modes within the DPP-4 active site, highlighting the critical salt bridge interaction.

Structure-Activity Relationship (SAR) Matrix

To guide optimization, we summarize the impact of substitutions at key positions on the pyrrolidine ring.

PositionModificationPharmacological EffectRisk/Liability
N1 (Ring Nitrogen) Amide/Urea cappingIncreases metabolic stability; reduces hERG risk.May reduce solubility if too lipophilic.
C3 (Amino group) Primary vs. SecondaryPrimary amines often essential for salt bridges (e.g., DPP-4). Secondary amines allow vector extension.Primary amines susceptible to conjugation (glucuronidation).
C3 (Stereochemistry) (R) vs. (S)Critical: Often determines potency (e.g., (S)-3-aminopyrrolidine is preferred in certain kinase inhibitors).Enantiomers may have off-target toxicity.
C4 (Ring Carbon) Fluorine substitutionLowers amine pKa; blocks metabolic oxidation at this position.Synthetic complexity increases.

Experimental Workflows: Self-Validating Protocols

Reliable data generation is the bedrock of drug discovery. The following protocols are designed with built-in validation steps.

Protocol: High-Throughput Microsomal Stability Assay

Amino-pyrrolidines are prone to oxidative metabolism (N-dealkylation or ring oxidation). This assay quantifies intrinsic clearance (


).

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Controls: Testosterone (High clearance), Diclofenac (Medium clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (pH 7.4). Add 2 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Self-Validation Criteria:

  • T=0 Stability: The peak area at

    
     must deviate <5% between replicates.
    
  • Positive Control: Testosterone must show >80% depletion by 30 mins. If not, the microsomes are inactive—discard data .

  • Linearity: The

    
     vs. time plot must have 
    
    
    
    for clearance calculation.
Visualization: Stability Assay Logic

Metabolic_Stability_Workflow Start Incubation Mix (HLM + Compound) Initiate Add NADPH (Start Reaction) Start->Initiate Sampling Time Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench (ACN + IS) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Decision Validation Check: Testosterone Depleted? Analysis->Decision Valid Data Valid Data Decision->Valid Data Yes (>80%) Invalid Assay Invalid Assay Decision->Invalid Assay No

Caption: Decision-tree workflow for microsomal stability testing, emphasizing the critical control validation step.

Future Directions: Covalent Inhibitors & PROTACs

The amino-pyrrolidine scaffold is evolving beyond reversible binding.

  • Covalent Warheads: Attaching acrylamides to the 3-amino group enables targeted covalent inhibition (TCI) of cysteines in kinases (e.g., BTK, EGFR). The pyrrolidine ring positions the warhead precisely to attack the nucleophile.

  • PROTAC Linkers: The rigidity of the pyrrolidine ring makes it an excellent "exit vector" for PROTAC linkers, connecting an E3 ligase ligand (like VHL or Cereblon binders) to a target protein of interest.

References

  • Discovery of Teneligliptin: Yoshida, T., et al. "Discovery and structure-activity relationship of teneligliptin, a potent, selective, and long-lasting dipeptidyl peptidase-4 inhibitor." Bioorganic & Medicinal Chemistry (2012).[2]

  • Pyrrolidine in Drug Discovery: Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules (2021).[3]

  • CCR5 Antagonists: Lynch, C. L., et al. "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains."[4] Bioorganic & Medicinal Chemistry Letters (2003).

  • DPP-4 Inhibitor Review: Deacon, C. F. "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism (2011).

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier (2016). (Standard industry reference for stability protocols).

Sources

Methodological & Application

Synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol from (S)-1-methyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the

This document provides a detailed guide for the synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, a valuable intermediate in pharmaceutical research and development. The protocols described herein are intended for use by qualified researchers and scientists in a laboratory setting. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful and reproducible synthesis.

Introduction and Strategic Overview

The target molecule, 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol[1], is a chiral secondary amino alcohol. Its structure incorporates a hydrophilic ethanolamine side chain attached to a chiral pyrrolidine ring, making it a versatile building block for the synthesis of more complex biologically active molecules. The synthesis initiates from (S)-1-methyl-3-aminopyrrolidine, a readily available chiral starting material.

Two primary synthetic strategies are presented, each with distinct advantages and considerations regarding reagent handling, reaction conditions, and scalability.

  • Protocol A: Nucleophilic Substitution with 2-Bromoethanol. This is a classical and straightforward SN2 pathway. The primary amine of the starting material acts as a nucleophile, displacing the bromide from 2-bromoethanol. This method is generally reliable and predictable.

  • Protocol B: Ring-Opening of Ethylene Oxide. This approach involves the nucleophilic attack of the primary amine on the strained epoxide ring of ethylene oxide. While potentially more atom-economical, this protocol requires stringent safety measures due to the hazardous nature of ethylene oxide.

The choice between these protocols will depend on the specific capabilities of the laboratory, scale of the reaction, and the desired purity profile of the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes.

Synthetic_Pathways cluster_0 Protocol A: SN2 Reaction cluster_1 Protocol B: Epoxide Ring-Opening Start_A (S)-1-methyl-3-aminopyrrolidine Product_A 2-((S)-1-Methyl-pyrrolidin- 3-ylamino)-ethanol Start_A->Product_A Base, Solvent Reagent_A 2-Bromoethanol Reagent_A->Product_A Start_B (S)-1-methyl-3-aminopyrrolidine Product_B 2-((S)-1-Methyl-pyrrolidin- 3-ylamino)-ethanol Start_B->Product_B Solvent (e.g., Methanol) Reagent_B Ethylene Oxide Reagent_B->Product_B

Caption: Synthetic routes to the target compound.

Reagent and Safety Data

Prior to commencing any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all reagents. The following table summarizes critical safety information.

ReagentFormulaMW ( g/mol )Key Hazards
(S)-1-methyl-3-aminopyrrolidineC₅H₁₂N₂100.16Corrosive, Flammable. Handle with care.[2]
2-BromoethanolC₂H₅BrO124.96Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[3][4][5][6][7]
Ethylene OxideC₂H₄O44.05Extremely flammable gas. Toxic if inhaled. Carcinogenic, mutagenic. Causes severe skin burns and eye damage.[8][9][10][11][12]
Triethylamine (Et₃N)C₆H₁₅N101.19Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage.[2]
Methanol (MeOH)CH₄O32.04Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs.[9]
Dichloromethane (DCM)CH₂Cl₂84.93May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Expert Insight: The primary amine of (S)-1-methyl-3-aminopyrrolidine is a good nucleophile. However, upon mono-alkylation, the resulting secondary amine is also nucleophilic and can react further to form a di-alkylated byproduct. To minimize this, it is advisable to use the primary amine as the limiting reagent or to carefully control the stoichiometry of the electrophile.

Protocol A: Synthesis via Nucleophilic Substitution

This protocol details the N-alkylation of (S)-1-methyl-3-aminopyrrolidine with 2-bromoethanol. A non-nucleophilic base, such as triethylamine, is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

Protocol_A_Workflow Setup 1. Reaction Setup - Inert atmosphere (N₂/Ar) - Equip flask with stirrer, dropping funnel, and condenser Charge 2. Charge Reagents - Dissolve amine and Et₃N in solvent (e.g., ACN) - Cool to 0 °C Setup->Charge Addition 3. Add 2-Bromoethanol - Add dropwise over 30-60 min - Maintain temperature at 0 °C Charge->Addition Reaction 4. Reaction - Warm to room temperature - Stir for 12-24 hours - Monitor by TLC/LC-MS Addition->Reaction Workup 5. Aqueous Workup - Filter triethylammonium bromide - Concentrate filtrate - Partition between DCM and aq. NaHCO₃ Reaction->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Protocol_B_Workflow Setup_B 1. Reaction Setup - Use a pressure-rated vessel - Equip with stirrer and gas inlet Charge_B 2. Charge Amine - Dissolve amine in Methanol - Cool the solution to 0 °C Setup_B->Charge_B Addition_B 3. Add Ethylene Oxide - Bubble ethylene oxide gas through the solution OR - Add a pre-condensed solution of EO Charge_B->Addition_B Reaction_B 4. Reaction - Seal the vessel - Stir at room temperature for 24-48 hours - Monitor pressure Addition_B->Reaction_B Workup_B 5. Quenching & Degassing - Cool the vessel - Carefully vent excess EO - Purge with N₂ Reaction_B->Workup_B Purification_B 6. Purification - Concentrate solvent in vacuo - Purify by distillation or chromatography Workup_B->Purification_B

Sources

Application Note: Optimized Strategies for the Synthesis of Pyrrolidine Ethanolamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine ethanolamines represent a critical structural motif in medicinal chemistry, serving as core pharmacophores in CNS-active agents, antihistamines, and chiral auxiliaries. However, their synthesis via direct alkylation often suffers from poly-alkylation and difficult purification due to the high polarity of the resulting amino alcohols. This guide details two optimized reductive amination protocols: a standard Sodium Triacetoxyborohydride (STAB) method for kinetic control, and a Titanium(IV) Isopropoxide-mediated protocol for sterically demanding substrates. Special emphasis is placed on the isolation of polar amino-alcohol products using Solid Phase Extraction (SPE).

Part 1: Strategic Overview & Mechanism

The Challenge of Direct Alkylation

Traditional synthesis of


-substituted pyrrolidines using alkyl halides (e.g., 2-bromoethanol) is plagued by the "Menshutkin problem"—the product is often more nucleophilic than the starting material, leading to quaternary ammonium salts. Reductive amination avoids this by proceeding through an iminium intermediate, allowing for mono-alkylation selectivity.
Mechanistic Principles

The success of reductive amination for pyrrolidines (secondary amines) relies on the formation of a positively charged iminium ion . Unlike primary amines which form neutral imines, secondary amines form iminium species that are highly electrophilic and rapidly reduced.

Key Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): The preferred reagent. It is less toxic than cyanoborohydride and, crucially, less basic. It reduces iminium ions significantly faster than it reduces aldehydes or ketones, allowing for "one-pot" procedures.[1][2]

  • Titanium(IV) Isopropoxide: A Lewis acid additive that acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the iminium species in difficult couplings.

Pathway Visualization

ReductiveAmination cluster_0 Critical Control Point Start Pyrrolidine (Sec. Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Glycolaldehyde (Dimer) Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Hemiaminal Product Pyrrolidine Ethanolamine Iminium->Product Reduction (STAB/NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of pyrrolidine. The formation of the Iminium Ion is the rate-determining equilibrium, while reduction is irreversible.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Standard synthesis of


-(2-hydroxyethyl)pyrrolidines using glycolaldehyde or unhindered ketones.
Reagents:  Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).
Protocol Steps:
  • Preparation of Carbonyl Source:

    • Note: Glycolaldehyde often exists as a dimer (2,5-dihydroxy-1,4-dioxane). It must be depolymerized in situ.

    • Dissolve Glycolaldehyde dimer (1.0 equiv) in DCE (0.2 M concentration). Stir at room temperature for 30 minutes to ensure equilibration to the monomer.

  • Amine Addition:

    • Add Pyrrolidine (1.0 – 1.1 equiv) to the mixture.

    • Crucial Step: Add Glacial Acetic Acid (1.0 – 2.0 equiv). The acid catalysis is vital to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

    • Stir for 30–60 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 – 1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching:

    • Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

Method B: Titanium-Mediated Protocol (Sterically Demanding)

Best for: Reacting pyrrolidine with hindered ketones or acid-sensitive substrates where STAB alone fails to drive iminium formation. Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)₄), Sodium Borohydride (NaBH₄), Ethanol/Methanol.[3]

Protocol Steps:
  • Complexation:

    • In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Pyrrolidine (1.2 equiv).

    • Add neat Ti(OiPr)₄ (2.0 equiv). The mixture will likely become viscous.

    • Stir at room temperature for 6–12 hours. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and scavenges the water produced, driving the equilibrium to the enamine/iminium species.

  • Dilution & Reduction:

    • Dilute the viscous mixture with absolute Ethanol (or Methanol) to achieve ~0.5 M concentration.

    • Safety Note: Do not add NaBH₄ directly to the neat Titanium mixture; exotherm can be violent.

    • Add NaBH₄ (1.5 equiv) carefully.

    • Stir for an additional 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

    • Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc or DCM.

Part 3: Purification & Analysis (The "Secret Sauce")

The synthesis of ethanolamines creates a specific problem: Water Solubility. Standard liquid-liquid extraction (DCM/Water) often fails because the polar amino-alcohol product partitions into the aqueous phase.

Optimized Isolation Strategy: SCX Chromatography

For high-throughput or high-purity requirements, Strong Cation Exchange (SCX) cartridges are superior to extraction.

  • Load: Acidify the crude reaction mixture (pH 2-3) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with Methanol (MeOH). Neutral impurities and boron salts pass through; the amine product sticks.

  • Elute: Release the product using 2M Ammonia in Methanol (

    
    /MeOH).
    
  • Concentrate: Evaporate the ammoniacal methanol to yield the free base amino alcohol.

Quantitative Comparison of Methods
FeatureMethod A: STABMethod B: Ti(OiPr)₄
Reaction pH Acidic (AcOH added)Neutral/Lewis Acidic
Water Tolerance Low (decomposes reagent)High (Ti scavenges water)
Substrate Scope Aldehydes, Simple KetonesHindered Ketones, Acid-Sensitive Groups
Typical Yield 75–90%60–85%
Side Products Boric acid saltsTitanium dioxide (precipitate)

Part 4: Workflow Decision Tree

Workflow Start Start: Pyrrolidine + Carbonyl CheckSterics Is the Carbonyl Sterically Hindered? Start->CheckSterics MethodA Use Method A: STAB + AcOH CheckSterics->MethodA No (Aldehyde/Simple Ketone) MethodB Use Method B: Ti(OiPr)4 + NaBH4 CheckSterics->MethodB Yes (Bulky Ketone) CheckAcid Is Substrate Acid Sensitive? CheckAcid->MethodB Yes (Acetals, etc.) Purification Purification: SCX Cartridge (Recommended) or Salting-out Extraction CheckAcid->Purification No MethodA->CheckAcid MethodB->Purification

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on substrate properties.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][6] Journal of Organic Chemistry.[4][6][10]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][9][10][11][12][13] Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry.[4][6][10]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride - Reagent Profile.[1][2][5][6][11]

  • Sigma-Aldrich (Merck). (n.d.). Reductive Amination Application Note.

Sources

Application Notes and Protocols: The Strategic Use of Pyrrolidine Amines in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Ring as a Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery.[1][2] Its unique structural and physicochemical properties, including its ability to act as a hydrogen bond acceptor and its rigid, three-dimensional conformation, make it a "privileged scaffold." This means it is a recurring motif in molecules that exhibit potent and selective biological activity.[2][3] The pyrrolidine core is found in a vast array of natural products, such as nicotine and hygrine, and is integral to the structure of more than 60 FDA-approved drugs, including the antihypertensive Captopril, the antiviral Daclatasvir, and the antidiabetic Vildagliptin.[4][5][6][7][8]

The synthesis of chiral, highly functionalized pyrrolidine intermediates is therefore a critical task for medicinal chemists. The primary strategies can be broadly classified into two categories:

  • The Chiral Pool Approach: This highly common method utilizes naturally occurring, enantiomerically pure starting materials, most notably the amino acid L-proline and its derivatives, to introduce a pre-defined stereocenter into the target molecule.[4][9]

  • De Novo Synthesis: This approach involves the construction of the pyrrolidine ring from acyclic precursors. While often more complex, it provides greater flexibility for creating diverse substitution patterns.[4][10] Key methods include transition-metal-catalyzed cycloadditions and intramolecular aminations.[11][12]

Furthermore, pyrrolidine derivatives themselves, particularly those derived from proline, have revolutionized asymmetric synthesis by acting as powerful organocatalysts.[13][14] This guide provides an in-depth exploration of these strategies, complete with detailed protocols and the scientific rationale behind key experimental choices.

Section 1: The Chiral Pool Approach: Leveraging L-Proline

The use of L-proline as a starting material is arguably the most robust and widely practiced method for synthesizing chiral pyrrolidine intermediates. This strategy capitalizes on the inherent chirality of proline, obviating the need for complex asymmetric induction steps.

Key Transformation: Reduction to (S)-Prolinol

A foundational intermediate derived from L-proline is (S)-pyrrolidin-2-ylmethanol, commonly known as (S)-prolinol. It is typically prepared via the reduction of the carboxylic acid moiety of proline.

Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) are required for this transformation because they are potent enough to reduce a carboxylate.[4][9] The choice between them can depend on scale, safety considerations, and functional group tolerance in more complex substrates. LiAlH₄ is more reactive, while LiBH₄ can offer milder conditions.

Application Protocol 1: Synthesis of a Key Vildagliptin Intermediate

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor used for treating type-II diabetes.[15] A critical intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15][16][17] The following one-pot protocol from L-proline is highly efficient.[16][18]

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitrile Formation (One-Pot) Proline L-Proline Acylated (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Proline->Acylated THF, 0°C Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Acylated Product (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Acylated->Product One-Pot Conversion Acetonitrile Acetonitrile (Reagent & Solvent) Acetonitrile->Product Sulfuric H₂SO₄ (catalyst) Sulfuric->Product caption Workflow for the one-pot synthesis of a key Vildagliptin intermediate.

Workflow for the one-pot synthesis of a key Vildagliptin intermediate.
  • Objective: To synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

  • Materials:

    • L-proline

    • Tetrahydrofuran (THF), anhydrous

    • Chloroacetyl chloride

    • Acetonitrile

    • Sulfuric acid, concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • N-Acylation: To a solution of L-proline (1.0 eq) in anhydrous THF in a round-bottom flask cooled to 0°C in an ice bath, slowly add chloroacetyl chloride (1.2 eq) dropwise with vigorous stirring.[18]

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of L-proline.

    • Solvent Exchange & Nitrile Formation: Carefully concentrate the reaction mixture under reduced pressure to remove THF.

    • To the resulting residue, add acetonitrile, followed by the slow, cautious addition of concentrated sulfuric acid (catalytic amount) while cooling the flask.[16]

    • Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction by TLC. The conversion of the carboxylic acid to the nitrile can take several hours.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired carbonitrile intermediate.

  • Self-Validation/Expected Outcome: The protocol should yield the target compound with an overall yield of around 95% after purification.[16] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: De Novo Synthesis via [3+2] Cycloaddition

Constructing the pyrrolidine ring from acyclic components is a powerful strategy that allows for the synthesis of complex substitution patterns not readily accessible from the chiral pool.[4] Among these methods, the [3+2] cycloaddition of an azomethine ylide with an alkene is a premier reaction for forming the five-membered ring.[10][19]

Causality: This reaction class is highly convergent, forming two new carbon-carbon bonds and up to four new stereocenters in a single step. The primary challenge is controlling the stereoselectivity. Modern organometallic catalysis, often using chiral ligands with metals like silver (Ag), copper (Cu), or gold (Au), has enabled highly enantioselective versions of this reaction.[11][20][21]

General concept of a catalyst-controlled [3+2] cycloaddition.
General Protocol: Catalytic Enantioselective [3+2] Cycloaddition

This protocol is based on the synthesis of pyrrolidine derivatives bearing quaternary stereocenters using a chiral silver(I) catalyst.[20][21]

  • Objective: To synthesize a chiral pyrrolidine via asymmetric cycloaddition.

  • Materials:

    • α-Substituted isocyanoacetate (dipole precursor)

    • Heteroatom-substituted alkene (e.g., vinyl sulfone)

    • Chiral Silver(I) catalyst complex (e.g., AgOAc with a chiral phosphine or Brønsted base ligand)

    • Anhydrous solvent (e.g., Toluene or Dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the silver salt (e.g., AgOAc) in the anhydrous solvent. Stir for 30 minutes at room temperature to allow for complex formation.

    • Reaction Initiation: To the catalyst solution, add the heteroatom-substituted alkene (1.2 eq).

    • Slowly add a solution of the α-substituted isocyanoacetate (1.0 eq) in the same anhydrous solvent via syringe pump over several hours. The slow addition helps to minimize side reactions.

    • Monitoring: Stir the reaction at the specified temperature (can range from -20°C to room temperature) and monitor its progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral pyrroline cycloadduct. Often, a subsequent reduction step (e.g., hydrogenation) is performed to yield the final saturated pyrrolidine.[21]

  • Self-Validation/Expected Outcome: This methodology is capable of producing pyrrolidine derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to >99% ee).[21] The stereochemical outcome is dictated by the chirality of the catalyst ligand.

Section 3: Pyrrolidines as Asymmetric Organocatalysts

The discovery that L-proline and its derivatives can catalyze asymmetric reactions was a watershed moment in organic synthesis.[13][22] These small organic molecules act as enzyme mimics, creating a chiral environment to influence the stereochemical outcome of a reaction.[23]

Causality: The Enamine Catalytic Cycle Proline catalysis typically operates through one of two key pathways: enamine or iminium ion catalysis. In the classic aldol reaction, enamine catalysis is operative.[24]

  • Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine.

  • Stereoselective C-C Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemistry is controlled by a hydrogen-bonded, chair-like transition state, where the bulky substituent of the acceptor is oriented pseudo-equatorially to minimize steric hindrance. The carboxylic acid group of proline is crucial for stabilizing this transition state.[24]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the aldol product and regenerate the proline catalyst.

Proline (S)-Proline Catalyst Enamine Chiral Enamine (Nucleophile) Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) TransitionState Stereodetermining C-C Bond Formation Enamine->TransitionState + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Proline Hydrolysis Product Chiral Aldol Product Iminium->Product + H₂O Hydrolysis H₂O caption The enamine catalytic cycle for the proline-catalyzed aldol reaction.

The enamine catalytic cycle for the proline-catalyzed aldol reaction.
Application Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between acetone and a substituted aromatic aldehyde.[25]

  • Objective: To synthesize a chiral β-hydroxy ketone via organocatalysis.

  • Materials:

    • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

    • Acetone (reagent grade, used in excess as solvent)

    • (S)-Proline (typically 20-30 mol%)

  • Procedure:

    • Reaction Setup: In a simple vial, add the aromatic aldehyde (1.0 eq) and (S)-proline (0.2-0.3 eq).

    • Add acetone. The amount is not critical as it serves as both reagent and solvent.

    • Stir the resulting mixture vigorously at room temperature. The reaction is often heterogeneous initially.

    • Monitoring: Monitor the consumption of the aldehyde by TLC. Reactions can take from a few hours to 48 hours, depending on the aldehyde's reactivity.

    • Work-up: Once the reaction is complete, remove the excess acetone under reduced pressure.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate. The proline catalyst is water-soluble and will be largely removed here.[24]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation/Expected Outcome: The reaction provides the chiral aldol adducts with moderate to good enantioselectivities. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Substrate (Aromatic Aldehyde)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
4-Nitrobenzaldehyde20~95~72[25]
4-Chlorobenzaldehyde20~60~55[25]
Benzaldehyde20~50~35[25]

Table 1: Representative results for the (S)-proline-catalyzed aldol reaction of acetone with various aldehydes.

Section 4: Safety and Handling of Pyrrolidine Amines

Pyrrolidine and many of its simple derivatives are hazardous chemicals that demand strict safety protocols. They are classified as highly flammable, corrosive, and toxic.[26][27][28]

  • Primary Hazards:

    • Flammability: Highly flammable liquid and vapor with a low flash point. Vapors can form explosive mixtures with air.[26][27]

    • Corrosivity: Causes severe skin burns and serious eye damage upon contact.[26]

    • Toxicity: Harmful if swallowed or inhaled.[26][29]

Mandatory Safety Protocol:
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[28]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile) inspected prior to use.[26]

    • Body Protection: Wear a flame-retardant lab coat and additional chemical-resistant clothing as needed.[26]

  • Engineering Controls:

    • All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[27]

    • Use explosion-proof ventilation and electrical equipment.[28]

  • Handling and Storage:

    • Keep away from all ignition sources, including heat, sparks, and open flames.[27][28]

    • Ground and bond all containers during transfer to prevent static discharge.[28]

    • Store in a cool, dry, well-ventilated area designated for flammable liquids.[26][28]

    • Keep containers tightly closed and store away from incompatible materials such as strong acids and oxidizing agents.[28]

  • Spill and Emergency Response:

    • In case of a spill, evacuate the area and remove all ignition sources.[28][29]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[28]

    • Ensure an eyewash station and safety shower are immediately accessible.[28]

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers. [Link]

  • An efficient synthesis of Vildagliptin intermediates. Der Pharma Chemica. [Link]

  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers. [Link]

  • Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters. [Link]

  • A facile method to synthesize vildagliptin. ResearchGate. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Synthesis of pyrrolidine derivative. ResearchGate. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society. [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. National Center for Biotechnology Information. [Link]

  • VILDAGLIPTIN. New Drug Approvals. [Link]

  • Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Pyrrolidine synthesis via a ring contraction of pyridines. ResearchGate. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Center for Biotechnology Information. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Center for Biotechnology Information. [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. Wikipedia. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

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  • CN105906627A - Synthesis method of linagliptin intermediate.
  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]

  • The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. ResearchGate. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS.
  • Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

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Application Notes & Protocols for the Scalable Synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the scalable synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, a key chiral building block in modern drug development. Recognizing the critical need for robust and stereochemically defined synthetic routes, this guide moves beyond a simple recitation of steps to offer an in-depth analysis of two strategic, scalable pathways. We will dissect the synthesis of the pivotal intermediate, (S)-1-methyl-pyrrolidin-3-amine, and its subsequent elaboration to the final product. Each protocol is presented with detailed experimental procedures, explanations for methodological choices, and process control checkpoints to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The specific stereoisomer, 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, serves as a crucial intermediate for various pharmacologically active agents where the defined stereochemistry at the C3 position is paramount for biological activity and selectivity. The primary challenge in its synthesis lies in establishing this stereocenter in a controlled, efficient, and scalable manner.

This guide details two primary strategic approaches, each beginning with a different commercially viable chiral precursor. The core of the synthesis is the stereoselective preparation of the key intermediate, (S)-1-methyl-pyrrolidin-3-amine . Once this chiral amine is secured, its conversion to the target molecule is achieved via a highly efficient and atom-economical reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrrolidine ring and the ethanolamine side chain. This simplifies the synthesis into two key stages: the formation of the chiral pyrrolidine core and the subsequent alkylation.

Retrosynthesis cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Chiral Starting Materials Target 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol Intermediate_Amine (S)-1-Methyl-pyrrolidin-3-amine Target->Intermediate_Amine C-N Disconnection (Alkylation) C2_Synthon C2 Electrophile (e.g., Ethylene Oxide) Target->C2_Synthon Boc_Amine (S)-(-)-1-Boc-3-aminopyrrolidine Intermediate_Amine->Boc_Amine Route A: Reductive Amination Hydroxyproline trans-4-Hydroxy-L-proline Intermediate_Amine->Hydroxyproline Route B: Multi-step Conversion

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: (S)-1-Methyl-pyrrolidin-3-amine

The stereoselective synthesis of this intermediate is the cornerstone of the entire process. We present two robust methods starting from different chiral precursors.

Route A: From (S)-(-)-1-Boc-3-aminopyrrolidine

This is the most direct and often preferred route for scalability due to the commercial availability of the starting material and the high efficiency of the reactions involved.[3][4] The strategy involves N-methylation followed by deprotection.

Caption: Synthetic scheme for Route A.

Protocol A: Synthesis of (S)-1-Methyl-pyrrolidin-3-amine via Reductive Amination

Step A1: Reductive Amination

  • Materials:

    • (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq)

    • Aqueous Formaldehyde (37 wt. %, 1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Dichloromethane (DCM), anhydrous (approx. 10 mL/g of starting material)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of (S)-(-)-1-Boc-3-aminopyrrolidine in DCM at 0 °C, add aqueous formaldehyde dropwise. Stir the mixture at 0 °C for 30 minutes.

    • Add sodium triacetoxyborohydride in portions over 1 hour, ensuring the internal temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-(methylamino)pyrrolidine as an oil, which can be used in the next step without further purification.

  • Expertise & Experience: Sodium triacetoxyborohydride is chosen for its mildness and selectivity for iminium ions over other carbonyl groups, reducing the risk of side reactions. The portion-wise addition helps control the exothermic nature of the reduction.

Step A2: Boc Deprotection

  • Materials:

    • Crude (S)-1-Boc-3-(methylamino)pyrrolidine (1.0 eq)

    • 4M HCl in 1,4-Dioxane (or Methanolic HCl) (5-10 eq)

    • Diethyl ether

    • Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude product from Step A1 in a minimal amount of methanol or dioxane.

    • Cool the solution to 0 °C and add the HCl solution dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. Evolution of isobutylene gas will be observed.

    • IPC: Monitor by LC-MS to confirm the removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the dihydrochloride salt of the product. Filter and dry the solid.

    • For the free base, dissolve the salt in water, cool to 0 °C, and basify to pH > 12 with concentrated NaOH solution.

    • Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting oil can be purified by distillation to afford pure (S)-1-methyl-pyrrolidin-3-amine.

  • Trustworthiness: The isolation of the product as a crystalline dihydrochloride salt provides an excellent method for purification and storage. Conversion back to the free base is a standard, high-yielding procedure.

Route B: From trans-4-Hydroxy-L-proline

This route is a classic example of utilizing the chiral pool. While longer, it can be cost-effective if the starting material is significantly cheaper. The key steps involve decarboxylation, protection, and stereochemical inversion at the hydroxyl-bearing carbon.[5]

Key Transformations (Summary):

  • Decarboxylation: Heating trans-4-hydroxy-L-proline in a high-boiling solvent yields (R)-pyrrolidin-3-ol.

  • N-Protection: The secondary amine is protected, typically as a Boc carbamate.

  • Hydroxyl Activation & Inversion: The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate). Subsequent Sₙ2 reaction with an azide source (e.g., sodium azide) inverts the stereocenter to the desired (S) configuration.

  • Azide Reduction: The azide is reduced to the primary amine, commonly via catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction).

  • N-Methylation & Deprotection: As described in Route A.

This route requires careful optimization of multiple steps but offers a scalable alternative based on a different supply chain.

Final Assembly: Synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

With the chiral intermediate in hand, the final step is the addition of the ethanolamine side chain. The most industrially viable method is the ring-opening of ethylene oxide.

Caption: Final assembly via ethylene oxide ring-opening.

Protocol B: Ethylene Oxide Alkylation

  • Materials:

    • (S)-1-Methyl-pyrrolidin-3-amine (1.0 eq)

    • Ethylene oxide (condensed liquid, 1.0 - 1.2 eq)

    • Methanol (approx. 5 mL/g of amine)

  • Procedure:

    • SAFETY WARNING: Ethylene oxide is a toxic, flammable, and carcinogenic gas. This procedure must be conducted by trained personnel in a well-ventilated fume hood or a specialized reactor designed for handling hazardous gases.

    • Charge a suitable pressure-rated reactor with a solution of (S)-1-methyl-pyrrolidin-3-amine in methanol.

    • Cool the reactor to 0 °C.

    • Carefully add condensed liquid ethylene oxide to the stirred solution via a cooled addition funnel or a metered gas inlet.

    • Seal the reactor and allow the mixture to slowly warm to room temperature. Stir for 16-24 hours. The internal pressure will initially rise and then decrease as the ethylene oxide is consumed.

    • IPC: Monitor the reaction by GC-MS to confirm the disappearance of the starting amine and the formation of the desired product. Check for the formation of di-alkylation byproducts.

    • After the reaction is complete, carefully vent any residual ethylene oxide through a suitable scrubbing system.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The crude product can be purified by vacuum distillation to yield 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol as a colorless to pale yellow oil.

  • Expertise & Experience: Using a slight excess of ethylene oxide can drive the reaction to completion, but a large excess increases the risk of di-alkylation (reaction of the product's hydroxyl group). Methanol serves as an excellent solvent that can also act as a proton source to facilitate the ring-opening. Water can also be used as a solvent.

Data Summary and Comparison

StepRouteKey ReagentsTypical YieldPurity (Post-Purification)Scalability Notes
Intermediate Synthesis Route A (S)-Boc-3-aminopyrrolidine, NaBH(OAc)₃, HCl75-85% (2 steps)>99% (as salt)Highly scalable, relies on robust and well-understood reactions. Starting material availability is key.
Intermediate Synthesis Route B trans-4-hydroxy-L-proline, NaN₃, H₂/Pd-C40-50% (multi-step)>98%More steps, but potentially lower raw material cost. Requires careful control of stereoinversion step.
Final Assembly - Ethylene Oxide, Methanol80-90%>99% (distilled)Very atom-economical and scalable. Requires specialized equipment and safety protocols for handling ethylene oxide.

Concluding Remarks

The synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol can be achieved scalably and with high stereochemical fidelity. The choice between the primary routes for the key intermediate, (S)-1-methyl-pyrrolidin-3-amine , will largely depend on the cost and availability of the respective starting materials. Route A, beginning with (S)-(-)-1-Boc-3-aminopyrrolidine, offers a more direct and often higher-yielding pathway. The final alkylation step using ethylene oxide is a highly efficient, though hazardous, transformation well-suited for industrial production. Careful in-process monitoring and final purification are essential to deliver material of the high quality required for pharmaceutical applications.

References

  • Smolecule. (2024). 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol.
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  • Kim, H. et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
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  • Sumitomo Chemical Company Limited. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Lall, M. S. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry - Figshare.
  • Baklanov, M. et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Wang, Z. et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Lall, M. S. et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
  • CN108698989B. Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem.
  • Liu, Y. et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications.
  • Wu, S. et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
  • WO2008137087A1. Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Google Patents.
  • EP0269258A2. Process for the preparation of a pyrrolidinol compound. Google Patents. Available at: [Link]

  • Lammens, T. M. et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry.
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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary hydroxyl group, a secondary amine, and a tertiary amine, offers multiple points for chemical modification. The functionalization of the primary hydroxyl group is a key synthetic step to introduce a variety of pharmacologically relevant moieties, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of the hydroxyl group in this versatile scaffold.

The inherent nucleophilicity of the secondary amine presents a significant challenge for the selective modification of the hydroxyl group. Therefore, a robust synthetic strategy necessitates the protection of the secondary amine prior to hydroxyl functionalization, followed by a deprotection step to unveil the final desired product. This guide will focus on a widely adopted and effective protection strategy utilizing the tert-butyloxycarbonyl (Boc) group, which allows for clean and high-yielding transformations.

Strategic Overview: The Path to Selective O-Functionalization

The successful functionalization of the hydroxyl group in 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol hinges on a three-step sequence. This approach ensures that the desired chemical transformation occurs exclusively at the hydroxyl position, avoiding unwanted side reactions at the more nucleophilic secondary amine.

G cluster_0 Synthetic Workflow A Step 1: N-Protection (Boc Anhydride) B Step 2: O-Functionalization (Acylation, Sulfonylation, Etherification) A->B Selective Hydroxyl Reactivity C Step 3: N-Deprotection (Acidic Conditions) B->C Unmasking the Amine End Final Product: O-Functionalized Derivative C->End Start Starting Material: 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol Start->A

Caption: General workflow for selective O-functionalization.

Part 1: Protection of the Secondary Amine

To achieve selective functionalization of the hydroxyl group, the more nucleophilic secondary amine must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of introduction, stability under a variety of reaction conditions used for O-functionalization, and facile removal under acidic conditions.[1][2]

Protocol 1: N-Boc Protection

This protocol details the procedure for the protection of the secondary amine of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol (1.0 eq) in anhydrous DCM or THF (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent (2 mL per 1 g of (Boc)₂O) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure tert-butyl (S)-3-((2-hydroxyethyl)amino)-1-methylpyrrolidine-1-carboxylate.

Expected Outcome: A colorless to pale yellow oil or solid.

Part 2: Functionalization of the Hydroxyl Group

With the secondary amine protected, the primary hydroxyl group is now available for a variety of functionalization reactions. The following protocols outline three common and versatile transformations: O-acylation, O-sulfonylation, and O-etherification.

Protocol 2.1: O-Acylation (Ester Formation)

This protocol describes the formation of an ester by reacting the N-Boc protected amino alcohol with an acyl chloride or carboxylic anhydride. This is a fundamental transformation for introducing a wide range of functionalities.[3][4]

Materials:

  • N-Boc-2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic anhydride (e.g., acetic anhydride) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate).

  • Add triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride or carboxylic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography (e.g., ethyl acetate in hexanes).

Table 1: Representative Acylating Agents and Conditions

Acylating AgentBaseTypical Reaction Time
Acetyl ChlorideTEA2-3 hours
Benzoyl ChloridePyridine3-5 hours
Acetic AnhydrideTEA1-2 hours
Protocol 2.2: O-Sulfonylation (Sulfonate Ester Formation)

Sulfonate esters are excellent leaving groups and are valuable intermediates for subsequent nucleophilic substitution reactions. This protocol details their formation using a sulfonyl chloride.[5]

Materials:

  • N-Boc-2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 - 1.3 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Cold dilute aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate).

  • Add triethylamine or pyridine (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.

  • Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Dilute the reaction with DCM (20 mL) and wash with cold 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude sulfonate ester by flash column chromatography (e.g., ethyl acetate in hexanes).

Causality Behind Experimental Choices: The use of a non-nucleophilic base like TEA or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.[5]

Protocol 2.3: O-Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[6][7][8]

Materials:

  • N-Boc-2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF (10 mL) at 0 °C, add a solution of the N-Boc protected amino alcohol (1.0 eq) in the same solvent (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by flash column chromatography (e.g., ethyl acetate in hexanes).

G cluster_1 O-Functionalization Pathways A N-Boc Protected Amino Alcohol B O-Acylation (Ester) A->B Acyl Halide/Anhydride, Base C O-Sulfonylation (Sulfonate Ester) A->C Sulfonyl Chloride, Base D O-Etherification (Ether) A->D NaH, Alkyl Halide

Sources

Application Note: Chemoselective Amide Coupling of Pyrrolidine-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling reagents for pyrrolidine-based amino alcohols Content Type: Application Notes and Protocols

Abstract

Pyrrolidine-based amino alcohols (e.g., prolinol, pyrrolidinyl-methanol derivatives) are critical chiral building blocks in drug discovery, serving as core scaffolds for organocatalysts, ligands, and bioactive pharmaceutical intermediates. However, their functionalization presents a "perfect storm" of synthetic challenges: steric hindrance inherent to the secondary cyclic amine, chemoselectivity issues arising from the competing free hydroxyl group, and epimerization risks at the


-chiral center.

This guide provides a technical analysis of coupling reagents specifically optimized for these substrates. We prioritize protocols that achieve N-acylation without protecting the hydroxyl group, minimizing step count while maximizing enantiopurity.

Mechanistic Challenges & Strategy

The Chemoselectivity Paradox

In theory, amines are significantly more nucleophilic than alcohols, making chemoselective N-acylation straightforward. However, pyrrolidine derivatives possess a secondary amine confined within a ring, often flanked by bulky substituents (e.g., diphenylprolinol). This steric bulk retards N-nucleophilicity.

If the coupling reagent is too reactive (e.g., acid chlorides), the kinetic selectivity window narrows, leading to O-acylation (ester formation) or N,O-diacylation. If the reagent is too slow (e.g., standard carbodiimides), the reaction stalls, allowing background racemization or requiring forcing conditions that degrade selectivity.

The Epimerization Vector

Pyrrolidine amino alcohols often carry a chiral center at the 2-position. Activation of the carboxylic acid partner can lead to oxazolone formation or direct enolization. Secondary amines like pyrrolidine are slower to react than primary amines, extending the lifetime of the activated acid species and increasing the window for racemization.

Decision Matrix: Reagent Selection

The choice of reagent depends on the steric demand of the acid and the tolerance for epimerization.

ReagentSelection Start Start: Coupling Acid + Pyrrolidine Amino Alcohol CheckSterics Is the Acid or Amine Sterically Hindered? Start->CheckSterics CheckChirality Is the Acid Epimerization Prone? CheckSterics->CheckChirality Yes EDC Reagent: EDC + Oxyma/HOBt Priority: Cost (Low Sterics) CheckSterics->EDC No T3P Reagent: T3P (50% in EtOAc/DMF) Priority: Chemoselectivity & Workup CheckChirality->T3P Yes (High Risk) HATU Reagent: HATU/HOAt Priority: Reactivity (High Yield) CheckChirality->HATU No (Low Risk) COMU Reagent: COMU Priority: Safer Alternative to HATU HATU->COMU Safety Concern?

Figure 1: Decision tree for selecting coupling reagents based on substrate properties.

Reagent Analysis & Comparison

T3P (Propylphosphonic Anhydride)

The "Green" Standard for Selectivity. T3P is a cyclic phosphonic anhydride.[1] It acts as a coupling reagent by forming a mixed anhydride with the carboxylic acid.

  • Why it works here: The byproduct is a water-soluble phosphonic acid, allowing for simple extraction workups (crucial for polar amino alcohols). It shows exceptional low-epimerization profiles and high chemoselectivity for amines over alcohols due to the specific nature of the transition state.

  • Best for: Scale-up, epimerization-prone acids, and avoiding column chromatography.

HATU / COMU

The "Power" Reagents. Uronium/Aminium salts based on HOAt (HATU) or Oxyma (COMU).

  • Why it works here: The 7-azabenzotriazole (in HATU) or morpholino (in COMU) groups provide an "internal base" effect (anchimeric assistance), accelerating the reaction with hindered secondary amines like pyrrolidine.

  • Risk: High reactivity can lead to O-acylation if the stoichiometry is not strictly controlled (1.0 - 1.1 equiv).

Comparative Data
FeatureT3PHATUCOMUEDC/HOBt
Reactivity (Sterics) HighVery HighVery HighModerate
Chemoselectivity (N vs O) ExcellentGoodGoodModerate
Epimerization Risk Very LowLowLowModerate
Workup Ease Extraction (Aq)ChromatographicChromatographicExtraction (Aq)
Atom Economy/Green HighLowModerateModerate

Experimental Protocols

Protocol A: T3P-Mediated Selective N-Acylation

Recommended for: Scale-up, highly chiral substrates, and avoiding chromatography.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Pyrrolidine Amino Alcohol (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv)
    
  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Setup: In a round-bottom flask, dissolve the Carboxylic Acid and Base in the solvent (0.1 M - 0.2 M concentration). Cool to 0 °C.

  • Activation: Add the T3P solution dropwise. Stir at 0 °C for 10–20 minutes to form the activated mixed anhydride.

  • Coupling: Add the Pyrrolidine Amino Alcohol (dissolved in a minimum amount of solvent) dropwise to the mixture.

    • Note: Adding the amine after activation minimizes contact time between the free hydroxyl and the activating agent, though T3P is generally tolerant.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.

  • Workup (Critical):

    • Add water (equal volume).

    • Separate phases.[3] Wash the organic layer with sat.

      
        (removes unreacted acid), 1M HCl  (removes unreacted amine/DIPEA), and brine .
      
    • Tip: T3P byproducts are water-soluble, ensuring a clean crude product.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU-Mediated Coupling for Hindered Systems

Recommended for: Extremely sterically hindered acids or amines where T3P conversion is sluggish.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Pyrrolidine Amino Alcohol (1.0 equiv) — Do not use excess to avoid O-acylation.

  • HATU (1.0 - 1.05 equiv) — Strict stoichiometry.

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF (preferred) or DCM.[3][4]

Procedure:

  • Setup: Dissolve Carboxylic Acid and HATU in dry DMF (0.2 M) under inert atmosphere (

    
    /Ar).
    
  • Activation: Add DIPEA (1.0 equiv only) at 0 °C. Stir for 2–5 minutes. The solution usually turns yellow.

  • Coupling: Immediately add the Pyrrolidine Amino Alcohol followed by the remaining DIPEA .

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT.

    • Checkpoint: Monitor closely. Stop the reaction as soon as the starting material is consumed to prevent O-acylation of the product.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash extensively with sat.

      
        or 5% 
      
      
      
      (to remove DMF), followed by
      
      
      and brine.
  • Purification: Flash column chromatography is usually required to remove tetramethylurea and HATU byproducts.

Mechanism & Troubleshooting

Mechanism of Selectivity

The selectivity relies on the kinetic difference between the amine (


) and the alcohol (

).

Mechanism Acid Carboxylic Acid (R-COOH) Activated Activated Species (Active Ester/Anhydride) Acid->Activated + Reagent AmineAttack Path A: N-Attack (Kinetic Major) Activated->AmineAttack k_NH >> k_OH OHAttack Path B: O-Attack (Kinetic Minor) Activated->OHAttack Slow Amide Target: Amide (Free OH) AmineAttack->Amide Ester Impurity: Ester (Free NH) OHAttack->Ester

Figure 2: Kinetic competition between N-acylation and O-acylation.

Troubleshooting Guide
IssueProbable CauseSolution
O-Acylation Observed Excess reagent or long reaction time.Switch to T3P (Protocol A). Reduce HATU to 0.95 equiv. Lower temperature to -10 °C.
Low Yield (Sterics) Secondary amine is too hindered.Use HATU or PyAOP. Switch solvent to DMF to increase rate. Increase concentration (0.5 M).
Racemization Slow coupling allows oxazolone formation.Add HOAt as an additive.[3] Switch to T3P (low epimerization).[5] Ensure base is not in large excess.[6]
Incomplete Conversion Acid activation failed or amine deactivated.Check pH (should be >8). Ensure amine is free base, not salt (HCl).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Patterson, J. et al. (2011). T3P: A Green Solution for Peptide Coupling and Water Removal Reactions.[10][11][12] Chimica Oggi - Chemistry Today, 29(4). Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189–250. Link

Sources

Application Notes and Protocols: Solvent Selection for Reactions of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic selection of a solvent is a critical, often decisive, factor in the successful outcome of chemical reactions involving multifunctional molecules. This is particularly true for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. The presence of a secondary amine, a primary alcohol, and a chiral center necessitates a nuanced approach to solvent choice to control reactivity, selectivity, and yield. This document provides a comprehensive guide to solvent selection for reactions involving this versatile compound, integrating theoretical principles with practical, field-proven insights. Detailed protocols for solvent screening and reaction optimization are provided to empower researchers in their synthetic endeavors.

Introduction: The Critical Role of the Solvent

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol possesses two key functional groups that can participate in a variety of chemical transformations: a nucleophilic secondary amine and a primary alcohol. The pyrrolidine ring also imparts a specific conformational rigidity. The choice of solvent can dramatically influence the reactivity of these functional groups, the stability of intermediates and transition states, and the solubility of all reaction components. A poorly chosen solvent can lead to low yields, side reactions, or even complete reaction failure. Conversely, an optimal solvent can enhance reaction rates, improve selectivity, and simplify downstream processing.

The dual functionality of an amino alcohol presents a unique challenge: the need to selectively activate or protect either the amine or the alcohol. The solvent plays a pivotal role in modulating the relative nucleophilicity and basicity of these groups. For instance, in reactions where the amine is the desired nucleophile, aprotic solvents are generally preferred to avoid hydrogen bonding interactions that would "cage" and deactivate the amine.

Physicochemical Properties and their Implications for Solvent Selection

While specific experimental data for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol and their Impact on Solvent Selection

PropertyEstimated Value/CharacteristicImplication for Solvent Selection
Molecular Formula C₇H₁₆N₂O[1]Relatively small, polar molecule.
Molecular Weight 144.21 g/mol [1]Good solubility in a range of polar solvents is expected.
Functional Groups Secondary amine, Primary alcoholCapable of both hydrogen bond donation and acceptance. This will strongly influence solubility and reactivity in protic vs. aprotic solvents.
pKa (amine) ~9-10 (estimated)The amine will be protonated in acidic conditions, rendering it non-nucleophilic. Basic conditions will favor the free amine.
pKa (alcohol) ~16-17 (estimated)The alcohol is significantly less acidic than the amine is basic. It will typically require a strong base for deprotonation.
Solubility High in polar protic solvents (e.g., water, ethanol, methanol). Moderate in polar aprotic solvents (e.g., THF, CH₂Cl₂). Low in nonpolar solvents (e.g., hexane, toluene).[2]Solvent choice will be dictated by the polarity of the reactants and the desired reaction conditions.

Solvent Classes and Their Influence on Common Reactions

The choice of solvent is intrinsically linked to the type of reaction being performed. Below, we discuss common transformations involving 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol and provide guidance on solvent selection.

N-Alkylation and N-Acylation: Favoring the Amine as the Nucleophile

In these reactions, the goal is to selectively functionalize the secondary amine. To achieve this, the nucleophilicity of the amine must be maximized while minimizing the reactivity of the alcohol.

  • Recommended Solvents: Polar aprotic solvents are the preferred choice. These solvents can solvate the cation of any salts present but do not strongly solvate the amine nucleophile, leaving it more reactive.[3][4]

    • Acetonitrile (MeCN): A good general-purpose solvent for N-alkylation.

    • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can enhance the rate of Sₙ2 reactions. However, their high boiling points can make removal challenging.

    • Dichloromethane (DCM) and Tetrahydrofuran (THF): Less polar aprotic solvents that are also good choices, particularly for acylations where the reactivity of the acylating agent is high.[5][6]

  • Solvents to Avoid: Protic solvents such as water, methanol, and ethanol should generally be avoided. These solvents can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders its approach to the electrophile and reduces its nucleophilicity.

O-Acylation and O-Alkylation: Targeting the Alcohol

To selectively react the primary alcohol, the nucleophilicity of the amine must be suppressed.

  • Recommended Strategy: Protonation of the amine is the most effective way to render it non-nucleophilic. This is typically achieved by conducting the reaction in the presence of a strong acid.

    • Acidic Solvents/Co-solvents: Trifluoroacetic acid (TFA) can serve as both a solvent and a catalyst for O-acylation.[7] In other cases, a strong acid like methanesulfonic acid can be used in a suitable co-solvent.[7]

    • Aprotic Solvents with a Strong Base: An alternative approach is to use a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the alcohol, forming a more nucleophilic alkoxide. This is best performed in an anhydrous aprotic solvent like THF or DMF to prevent quenching of the base.

Cyclization Reactions

The amino alcohol moiety of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol can be a precursor for the synthesis of bicyclic structures. The solvent can play a crucial role in directing the outcome of these reactions.

  • Formation of Cyclic Amines (Dehydration): The addition of water to a reaction mixture in a relatively non-polar solvent like cyclohexane has been shown to favor the formation of cyclic amines from amino alcohols.[8][9]

  • Formation of Cyclic Amides (Oxidative Cyclization): In the absence of water and in the presence of a hydrogen acceptor (e.g., a ketone), the reaction can be directed towards the formation of the corresponding lactam (cyclic amide).[8]

Visualizing the Solvent Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent for a given reaction involving 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol.

Solvent_Selection_Workflow start Define Reaction Goal functional_group Identify Target Functional Group start->functional_group amine_target Amine (N-Alkylation/Acylation) functional_group->amine_target alcohol_target Alcohol (O-Alkylation/Acylation) functional_group->alcohol_target cyclization Cyclization functional_group->cyclization aprotic Polar Aprotic (MeCN, DMF, DCM, THF) amine_target->aprotic Maximize Amine Nucleophilicity acidic Acidic Conditions (e.g., TFA) alcohol_target->acidic Protonate Amine aprotic_base Aprotic + Strong Base (e.g., THF, NaH) alcohol_target->aprotic_base Deprotonate Alcohol nonpolar_water Non-polar + Water (e.g., Cyclohexane) cyclization->nonpolar_water Favors Cyclic Amine nonpolar_h_acceptor Non-polar + H-Acceptor (e.g., Ketone) cyclization->nonpolar_h_acceptor Favors Lactam solvent_class Select Solvent Class optimization Screen & Optimize aprotic->optimization acidic->optimization aprotic_base->optimization nonpolar_water->optimization nonpolar_h_acceptor->optimization final_protocol Final Protocol optimization->final_protocol

Caption: A workflow for solvent selection in reactions of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol.

Experimental Protocols

The following protocols provide a framework for systematic solvent screening and optimization.

Protocol 1: General Solvent Solubility Screen

This protocol is designed to qualitatively and semi-quantitatively assess the solubility of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in a range of solvents.

Materials:

  • 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

  • A selection of solvents (see Table 2)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Label a series of vials with the names of the solvents to be tested.

  • Accurately weigh approximately 10 mg of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol into each vial.

  • Add 0.1 mL of the corresponding solvent to each vial.

  • Cap the vials and vortex for 30 seconds.

  • Visually inspect for complete dissolution. If the solid has dissolved, the solubility is >100 mg/mL.

  • If the solid has not completely dissolved, add another 0.4 mL of solvent (total volume 0.5 mL) and vortex for 30 seconds.

  • If the solid has now dissolved, the solubility is between 20 and 100 mg/mL.

  • If the solid remains, add another 0.5 mL of solvent (total volume 1.0 mL) and vortex for 30 seconds.

  • If the solid has now dissolved, the solubility is between 10 and 20 mg/mL.

  • If the solid has not dissolved, the solubility is <10 mg/mL.

  • Record the results in a table.

Table 2: Representative Solvents for Screening

ClassSolventPolarity Index
Polar Protic Water10.2
Methanol5.1
Ethanol4.3
Polar Aprotic DMSO7.2
Acetonitrile5.8
DMF6.4
THF4.0
Dichloromethane3.1
Non-polar Toluene2.4
Hexane0.1
Protocol 2: Small-Scale Reaction Screening for N-Acylation

This protocol uses a parallel synthesis approach to quickly screen several solvents for a model N-acylation reaction.

Materials:

  • Stock solution of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in a volatile, inert solvent (e.g., DCM)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • A selection of polar aprotic solvents (e.g., MeCN, DMF, THF, DCM)

  • Reaction vials with caps

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • To each of four labeled reaction vials, add 1.0 mL of the respective screening solvent (MeCN, DMF, THF, DCM).

  • Add a standardized amount of the 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol stock solution to each vial (e.g., 0.1 mmol).

  • Add 1.2 equivalents of the non-nucleophilic base to each vial.

  • Initiate the reactions by adding 1.1 equivalents of the acylating agent to each vial.

  • Cap the vials and stir at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • After a set time (e.g., 4 hours), quench a small aliquot from each reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS to determine the relative conversion to the desired N-acylated product and the formation of any byproducts (e.g., O-acylated product).

  • The solvent that provides the highest conversion to the desired product with the fewest byproducts is the optimal choice for scale-up.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and the solvents.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Solvent Hazards: Be aware of the specific hazards associated with each solvent used. Flammable solvents should be kept away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires consideration of the desired reaction outcome, the physicochemical properties of the reactants and products, and practical considerations such as ease of removal and safety. For reactions involving the bifunctional molecule 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, a systematic approach to solvent screening, as outlined in this guide, is essential for developing robust and efficient synthetic protocols. By understanding the interplay between solvent properties and the reactivity of the amine and alcohol functional groups, researchers can unlock the full potential of this valuable chiral building block.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
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  • Resolve Mass Spectrometry. (2023, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers [Video]. YouTube. Retrieved from [Link]

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  • Sutar, N. R., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
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  • PubChem. (n.d.). 2-(Methylamino)ethanol.
  • ResearchGate. (n.d.).
  • Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. (2013).
  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-.

Sources

Microwave-assisted synthesis of chiral pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

Part 1: Executive Summary & Mechanistic Rationale

The pyrrolidine scaffold is a "privileged structure" in modern pharmacopeia, serving as the chiral core for blockbuster antiviral agents (e.g., Ombitasvir, Velpatasvir) and novel anticancer spiro-oxindoles. Traditional thermal synthesis of these rings via 1,3-dipolar cycloaddition often suffers from long reaction times (24–48 h), requiring high boiling solvents that degrade sensitive chiral catalysts and lead to racemization.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate these transformations to minutes while preserving—and often enhancing—enantioselectivity.

The Microwave Advantage: Dipolar Polarization

Unlike conventional heating, which relies on thermal conduction, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of molecules.

  • Selective Heating of Intermediates: The key intermediate in pyrrolidine synthesis is the azomethine ylide , a zwitterionic 1,3-dipole. This highly polar species couples strongly with the oscillating microwave field, increasing its effective temperature relative to the bulk solvent ("selective superheating").

  • Arrhenius Acceleration: The rapid rise in temperature (

    
     K/s at the molecular level) overcomes the activation energy barrier for the cycloaddition step significantly faster than the reverse retro-cycloaddition or racemization pathways.
    

Part 2: Experimental Protocols

Protocol A: Organocatalytic Enantioselective Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]

Target Application: Anticancer agents (MDM2 inhibitors).

Principle: This protocol utilizes a chiral BINOL-derived phosphoric acid catalyst.[1] The microwave field accelerates the condensation of isatin with an amino acid to form the dipole, which is then trapped by a dipolarophile.

Materials:

  • Substrates: Isatin (1.0 equiv), L-Proline or Sarcosine (1.2 equiv), Chalcone/Dipolarophile (1.0 equiv).

  • Catalyst: (R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (TRIP) (5 mol%).

  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Workflow:

  • Pre-complexation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Isatin and Amino Acid in 2 mL of solvent. Add the Chiral Catalyst. Stir at room temperature for 2 minutes to allow hydrogen-bonding networks to establish.

  • Addition: Add the dipolarophile (Chalcone) to the mixture. Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 150 W (High power ramp is desired).

  • Cooling: Use compressed air cooling (PowerOFF) to drop temperature to <40 °C within 60 seconds. Crucial: Rapid cooling prevents thermodynamic equilibration to the racemic mixture.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

  • TLC Monitoring: Spot crude vs. co-spot of starting chalcone. Complete consumption should be observed.

  • Chiral HPLC: Enantiomeric excess (ee) should exceed 90%. If ee < 80%, lower Temp to 80 °C and extend time to 20 min.

Protocol B: Metal-Catalyzed Synthesis of HCV Inhibitor Cores (Pyrrolidine-2-carboxylates)

Target Application: Antiviral drug precursors (e.g., Ombitasvir analogs).

Principle: Uses a Ag(I) or Cu(I) complex with a chiral phosphine ligand (e.g., Fesulphos or Ferrocenyl ligands) to control the endo/exo selectivity of the cycloaddition between an imino ester and an acrylate.

Materials:

  • Substrates: Glycine imino ester (1.0 equiv), tert-butyl acrylate (1.2 equiv).

  • Catalyst System: AgOAc (3 mol%) + (R)-Fesulphos ligand (3.3 mol%).

  • Base: Et3N (10 mol%).

  • Solvent: THF or DCM (Note: DCM requires a pressurized vessel due to low BP).

Step-by-Step Workflow:

  • Catalyst Formation: In the MW vial, mix AgOAc and Ligand in 1 mL solvent. Stir for 5 mins until solution becomes clear (complex formation).

  • Reaction Assembly: Add the imino ester and acrylate. Finally, add the base (Et3N) to trigger ylide formation.

  • Irradiation Parameters:

    • Temperature: 60 °C (Lower temp required for metal complex stability).[2]

    • Time: 15 minutes.

    • Power: Low absorption setting (if available) or Max 50 W.

  • Quench: Filter through Celite to remove silver salts.

  • Analysis: 1H NMR to determine endo:exo ratio (typically >95:5 endo).

Part 3: Optimization & Troubleshooting

Table 1: Critical Process Parameters (CPP) for MW-Assisted Cycloaddition

ParameterRecommendationScientific Rationale
Solvent Polarity High (e.g., MeOH, H2O) vs. Low (Toluene)Polar solvents couple better with MW, heating faster. However, non-polar solvents (Toluene) are often preferred for enantioselectivity because they force the reaction to rely on the dipole of the reactants (the ylide) for heating, enhancing the "specific microwave effect."
Concentration 0.5 M – 1.0 MHigher concentrations favor the bimolecular cycloaddition over unimolecular decomposition.
Temperature 60°C – 120°C>140°C often leads to retro-cycloaddition (reversible reaction) and loss of stereochemistry.
Vessel Filling 2/3 VolumeEssential for accurate IR temperature monitoring. Under-filled vials lead to "wall effects" and overheating.

Common Failure Modes:

  • Racemization: If product ee is low, the reaction temperature is likely too high, allowing the retro-Mannich reaction. Solution: Use "Simultaneous Cooling" (Cooling air ON during irradiation) to allow high power input (dipolar polarization) without bulk temperature rise.

  • Catalyst Decomposition: Silver mirrors on the vial wall indicate Ag(I) reduction. Solution: Switch to Cu(I) or exclude light/oxygen rigorously.

Part 4: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Microwave-Accelerated Dipolar Cycloaddition

Caption: The microwave field specifically couples with the zwitterionic azomethine ylide intermediate, accelerating the transition to the spiro-pyrrolidine product.

MW_Mechanism Start Aldehyde + Amine Imine Imine Intermediate Start->Imine -H2O Ylide Azomethine Ylide (Zwitterion 1,3-Dipole) Imine->Ylide Acid/Base Catalysis TS Cycloaddition Transition State Ylide->TS + Dipolarophile Product Chiral Pyrrolidine TS->Product Stereoselective Bond Formation MW Microwave Irradiation (Dipolar Polarization) MW->Ylide Strong Coupling (Selective Heating) MW->TS Arrhenius Acceleration

Figure 2: Optimization Workflow for Enantioselectivity

Caption: Systematic logic flow for maximizing yield and ee% in microwave protocols.

Optimization_Flow Start Initial MW Run (80°C, 10 min, Toluene) CheckYield Yield > 80%? Start->CheckYield CheckEE ee > 90%? CheckYield->CheckEE Yes IncreaseT Increase Temp (+20°C) or Power CheckYield->IncreaseT No (Low Conv.) ChangeSolvent Switch to Polar Solvent (MeOH/EtOH) CheckYield->ChangeSolvent No (Decomp.) DecreaseT Decrease Temp (-20°C) Extend Time CheckEE->DecreaseT No (Racemic) Cooling Enable Simultaneous Cooling (Power ON/Temp LOW) CheckEE->Cooling No (Thermal degradation) Success Validated Protocol CheckEE->Success Yes IncreaseT->CheckYield DecreaseT->CheckEE Cooling->CheckEE

Part 5: References

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave-Assisted Synthesis of Spiro-pyrrolidine Oxindoles. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Microwave-Assisted Organic Synthesis (MAOS): Green Chemistry Approach. Source: MDPI Molecules URL:[Link]

  • Synthesis of Hepatitis C Virus Inhibitors (Pyrrolidine Core). Source: MDPI Pharmaceuticals URL:[Link][2]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]. Source: Rice University / ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (S)-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity of (S)-Pyrrolidine Derivatives

Introduction

Welcome to the Technical Support Center. As researchers, we often treat (S)-proline and its derivatives as robust chiral building blocks. However, the cyclic nature of the pyrrolidine ring imposes unique conformational constraints that, paradoxically, can accelerate racemization under specific activation conditions.

This guide is not a textbook summary; it is a troubleshooting manual designed to address the "why" and "how" of optical purity loss in your experiments.

Module 1: The Mechanics of Failure (Diagnostics)

Q: Why is my (S)-proline derivative losing optical purity during coupling?

A: The primary culprit is the Oxazolone (Azlactone) Mechanism . Unlike primary amino acids, the secondary amine of proline increases the nucleophilicity of the carbonyl oxygen in the amide backbone.

When you activate the carboxyl group (C-terminus) of an


-acyl proline derivative (e.g., in peptide elongation), the carbonyl oxygen of the 

-protecting group attacks the activated ester. This forms a cationic oxazolone intermediate. The

-proton on this ring is highly acidic (

), allowing weak bases to abstract it, leading to an aromatic, achiral intermediate.

Visualizing the Threat:

OxazoloneMechanism Start Activated (S)-Proline (N-Acyl Protected) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Backbone Attack) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base removes alpha-proton Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Non-stereoselective)

Figure 1: The "Danger Zone" – The oxazolone pathway is the dominant mechanism for C-terminal racemization in N-acyl proline derivatives.

Module 2: Safe Coupling Protocols

Q: Which coupling reagents should I use to prevent this?

A: Avoid standard carbodiimides (DCC/DIC) alone. The activation is too slow, giving the oxazolone time to form. You must use suppressors (additives) or newer generation uronium/phosphonium salts that react faster than the cyclization rate.

The "Golden Rule" of Proline Coupling: Always use N-urethane protecting groups (Boc, Fmoc, Cbz) for the amine protection if possible. These reduce the nucleophilicity of the carbonyl oxygen, suppressing oxazolone formation. If you must couple an N-acyl proline (e.g., fragment condensation), use the protocol below.

Protocol: Low-Racemization Coupling (Oxyma/DIC)

Target: Coupling Fmoc-Pro-OH or N-Acyl-Pro-OH

  • Solvent Selection: Use DCM (Dichloromethane) or DMF at 0°C. DCM is superior for suppressing racemization due to lower dielectric constant, which destabilizes the charged oxazolone intermediate.

  • Additives: Always use Oxyma Pure (Ethyl cyanohydroxyiminoacetate). It is superior to HOBt/HOAt in suppressing racemization [1].

  • Base: Avoid tertiary amines (TEA, DIPEA) during the activation step if using carbodiimides.

Step-by-Step Workflow:

  • Dissolve (S)-Pro derivative (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

  • Cool to 0°C.

  • Add DIC (Diisopropylcarbodiimide) (1.0 eq). Stir for 2 minutes (Pre-activation).

  • Add the amine nucleophile (1.0 eq).

  • Allow to warm to Room Temp (RT) over 1 hour.

Comparative Risk Table:

Coupling ReagentAdditiveBase Required?Racemization RiskNotes
DIC NoneNoHigh Promotes oxazolone formation.
HATU HOAtYes (DIPEA) Medium Strong activation, but base can abstract

-H.
PyBOP HOBtYes (DIPEA) Medium/High Requires base; risky for C-activated Pro.
DIC Oxyma Pure No Low Best method.[1] Acidic environment protects

-H.
COMU OxymaYes (Collidine)Very Low Collidine is a hindered, weaker base than DIPEA.

Module 3: Base Selection & Temperature Control

Q: I need a base for my reaction. Which one is safe?

A: The


 of the base relative to the 

-proton is critical.
  • DIPEA (Hünig's Base):

    
    . Risky. Can deprotonate the oxazolone.
    
  • TMP (2,4,6-Collidine):

    
    . Recommended.  Sterically hindered and not basic enough to strip the 
    
    
    
    -proton effectively, yet sufficient to drive the coupling [2].

Visual Decision Tree:

BaseSelection Start Select Base for (S)-Proline Coupling Reagent Coupling Reagent? Start->Reagent Carbodiimide Carbodiimide (DIC/EDC) Reagent->Carbodiimide Uronium Uronium/Phosphonium (HATU/PyBOP) Reagent->Uronium NoBase NO BASE (Use Oxyma/HOBt only) Carbodiimide->NoBase Preferred Hindered Use Collidine (TMP) (Hindered, pKa ~7.4) Uronium->Hindered Standard DIPEA Use DIPEA with Caution (Keep T < 0°C) Uronium->DIPEA Only if Collidine fails

Figure 2: Base Selection Logic. Minimizing basicity is key to preserving the


-center.

Module 4: Validation (Marfey's Method)

Q: How do I prove my product is still (S)-enantiomer?

A: Optical rotation is unreliable for small amounts of impurities. You need Marfey’s Analysis (FDAA).[2] This reagent reacts with the amine to form diastereomers (L-L and L-D) which separate easily on a standard C18 HPLC column [3].[3]

Protocol: Determination of Enantiomeric Excess (ee%)

Reagents:

  • FDAA (Marfey's Reagent): 1% solution in acetone.

  • 1M NaHCO3: Buffer.

  • 2M HCl: Quenching acid.

Procedure:

  • Hydrolysis (If Peptide): Hydrolyze peptide (0.5 mg) in 6M HCl at 110°C for 24h. Dry under

    
    .
    
  • Derivatization:

    • Dissolve sample (or amino acid standard) in 50 µL water.

    • Add 20 µL 1M NaHCO3 .

    • Add 100 µL FDAA solution .

    • Incubate at 40°C for 1 hour .

  • Quench: Add 20 µL 2M HCl to stop the reaction. Dilute with 200 µL acetonitrile.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-50% ACN with 0.1% TFA).

    • (S)-Pro-FDAA elutes differently than (R)-Pro-FDAA.

    • Calculate ee% based on area under the curve (AUC).

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal. Link

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Henklein, P. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link

Sources

Technical Support Center: Purification of Amino Ethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino ethanols (β-amino alcohols) are critical pharmacophores in beta-blockers, antiretrovirals, and chiral auxiliaries.[1][2] However, their synthesis—typically via epoxide ring-opening or amino acid reduction—often yields reaction mixtures contaminated with unreacted amines, genotoxic epoxides, or aluminum salts.

This guide provides modular purification workflows designed to ensure high purity without compromising yield.

Module 1: The Epoxide Ring-Opening Route

Scenario: You have reacted an epoxide with an amine.[3] Primary Impurities: Excess amine (used to prevent over-alkylation), unreacted epoxide (genotoxic), and bis-alkylated side products.

Removing Excess Amine

To prevent the formation of bis-alkylated species (where one amine reacts with two epoxides), a large excess of amine (3–10 equivalents) is often used.

Decision Matrix: Distillation vs. Extraction

AmineRemoval Start Excess Amine Present CheckBP Check Amine Boiling Point Start->CheckBP Volatile Volatile (<100°C) e.g., Isopropylamine CheckBP->Volatile NonVolatile Non-Volatile / High BP e.g., Benzylamine CheckBP->NonVolatile Distill Rotary Evaporation (40°C @ 20 mbar) Volatile->Distill Extract Acid-Base Workup (Partition Coefficient) NonVolatile->Extract Azeotrope Co-evaporation Add DCM/MeOH to assist Distill->Azeotrope

Figure 1: Decision matrix for removing excess amine based on volatility.

Protocol A: Acid-Base Extraction (For Non-Volatile Amines)

Theory: Amino ethanols are generally more polar and basic than the starting amines, but separation relies on manipulating pH to exploit partition coefficients (LogP).

  • Acidification: Dissolve the crude mixture in a non-polar solvent (e.g., Et₂O or DCM). Add 1M HCl until pH < 2.

    • Result: Both product and starting amine are protonated (water-soluble). Unreacted epoxide (neutral) remains in the organic layer.

  • Wash: Extract the aqueous layer with Et₂O (2x).[4] Discard the organic layer (contains epoxide/neutral impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 12.

  • Extraction: Extract with DCM or EtOAc (3x).

    • Critical Step: Ensure the aqueous layer is saturated with NaCl (brine) to "salt out" the water-soluble amino ethanol into the organic phase [1].

Removing Unreacted Epoxide (Genotoxic Impurity)

Issue: Epoxides are structural alerts for genotoxicity (PGI). Standard workups may leave trace ppm levels. Solution: Polymer-supported scavengers.[5][6]

Protocol B: Resin Scavenging Use a thiol-functionalized silica or polystyrene resin (e.g., Si-Thiol).

  • Loading: Calculate 3 equivalents of resin relative to the estimated unreacted epoxide (typically <5 mol%).

  • Incubation: Add resin to the crude reaction mixture (dissolved in THF or MeOH).

  • Agitation: Stir gently for 4–12 hours at room temperature.

    • Mechanism:[5][7][8][9] The thiol nucleophile attacks the epoxide ring, covalently binding the impurity to the solid support [2].

  • Filtration: Filter through a fritted glass funnel. The filtrate contains the purified amino ethanol.

Module 2: The Reduction Route (Amino Acid to Amino Alcohol)

Scenario: You reduced an amino acid or ester using Lithium Aluminum Hydride (LAH).[4][10] Primary Impurity: Aluminum salts (lithium aluminate) that form gelatinous emulsions, trapping the product.

Troubleshooting: Breaking the "Gray Sludge" Emulsion

Never perform a standard water quench on an LAH reaction intended to yield amino alcohols; it will form an unfilterable gel.

Method A: The Fieser Workup (Standard)

This method creates a granular, sand-like precipitate of aluminum salts that is easy to filter.

ReagentVolume (per n grams of LAH used)Purpose
Water n mLInitial quench of active hydride.
15% NaOH n mLConverts aluminum salts to granular aluminates.
Water 3n mLHydrates the salts to facilitate filtration.

Step-by-Step:

  • Dilute reaction in Et₂O and cool to 0°C.

  • Add the first portion of water slowly (vigorous H₂ evolution).

  • Add the NaOH solution.[10][11]

  • Add the second portion of water.

  • Crucial: Warm to room temperature and stir for 15 minutes until the gray precipitate turns white and granular.

  • Add MgSO₄ (drying agent) directly to the stirring mixture.

  • Filter and rinse the cake with THF [3].

Method B: Rochelle’s Salt (For Amphoteric Amino Alcohols)

If the Fieser workup fails (common with polar amino alcohols that chelate aluminum), use Rochelle's Salt (Sodium Potassium Tartrate).

  • Quench reaction at 0°C with minimal water.

  • Add a saturated aqueous solution of Rochelle's Salt (approx. 20–50 mL per gram of LAH).

  • Stir vigorously for 1–3 hours.

    • Mechanism:[5][7][8][9] Tartrate acts as a bidentate ligand, breaking the Aluminum-Product coordination complex and solubilizing the aluminum in the aqueous layer [3].

  • Separate the layers (Product is in the organic layer; Aluminum is in the aqueous layer).

Module 3: Advanced Purification (Bis-Alkylation)

Issue: The reaction produced a mixture of Mono-alkylated (Target) and Bis-alkylated (Impurity) products.

Chromatographic Separation Strategy Amino alcohols streak on silica gel due to hydrogen bonding with silanols.

Mobile Phase Optimization:

  • Base Modifier: Always add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase. This "caps" the acidic silica sites.

  • Solvent System: DCM:MeOH:NH₄OH (90:9:1) is a universal starting point for polar amino alcohols.

Chromatography Crude Crude Mixture (Mono + Bis) TLC TLC Analysis (Stain: Ninhydrin) Crude->TLC Column Flash Column SiO2 + 1% Et3N TLC->Column Bis Bis-Alkylated (Elutes First - Less Polar) Column->Bis Mono Mono-Alkylated (Elutes Second - More Polar) Column->Mono

Figure 2: Elution order of amino alcohols on silica gel.

FAQ & Troubleshooting

SymptomProbable CauseCorrective Action
Gel/Emulsion during workup Aluminum salts (LAH reduction) or surfactant effect.Use Rochelle's Salt workup (Module 2).[10][11] Do not filter; stir longer.
Product streaks on TLC Interaction with acidic silica.Add 1% Triethylamine or NH₄OH to the eluent.
Low Yield after Extraction Product is water-soluble (Partition Coefficient).Saturate aqueous layer with NaCl . Use CHCl₃/Isopropanol (3:1) for extraction instead of DCM.
"Over-reaction" observed Formation of bis-alkylated product.Increase amine equivalents to 5–10 eq . Add epoxide slowly to the amine (inverse addition).

References

  • Org. Synth. 2008, 85, 219-230. Synthesis of Amino Alcohols via Epoxide Ring Opening.

  • Biotage Technical Guide. Metal and Organic Scavenging in Pharmaceutical Synthesis.

  • University of Rochester, Dept. of Chemistry. Workup Procedures for Aluminum Hydride Reductions (Fieser & Rochelle).

  • J. Org. Chem. 2007, 72, 3713-3722. Catalytic Regioselective Ring Opening of Epoxides.[9]

Sources

Technical Support Center: Handling Hygroscopic Pyrrolidine Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Pyrrolidine amino alcohols (e.g., prolinol derivatives, Jørgensen-Hayashi catalysts) are chemically robust but physically fragile due to extreme hygroscopicity. Moisture uptake does not merely alter the physical state; it fundamentally compromises stoichiometric precision and catalytic turnover.

Why this matters: A 2% water uptake by weight in a catalyst with a molecular weight of ~300 g/mol introduces significant molar equivalents of water, potentially hydrolyzing transient iminium/enamine intermediates and stalling enantioselective cycles.

Triage: Status Check

Use the following decision tree to assess your material immediately.

Triage Start Inspect Material State1 Free-flowing White/Pale Solid Start->State1 State2 Clumpy/Sticky Solid Start->State2 State3 Deliquescent (Oil/Goo) Start->State3 Action1 Proceed to Weighing Protocol State1->Action1 Action2 Requires Vacuum Drying State2->Action2 Action3 CRITICAL: Azeotropic Drying Required State3->Action3

Figure 1: Initial material assessment workflow. Pyrrolidine derivatives often transition from State 1 to State 3 in <15 minutes at >50% RH.

Recovery Protocol: Azeotropic Drying

If your reagent has turned into an oil or sticky gum (State 3 above), vacuum drying alone is often insufficient due to the high viscosity of the hydrate, which traps water. Azeotropic distillation is the gold standard for recovery.

Prerequisites:

  • Solvent: Anhydrous Toluene (forms azeotrope with water at 84.1°C, composed of 20.2% water).

  • Equipment: Rotary evaporator with high-vacuum capability or Schlenk line.

Step-by-Step Procedure:

  • Dissolution: Dissolve the "wet" pyrrolidine derivative in anhydrous toluene (approx. 10 mL per gram of substance). The solution should be clear.

  • Evaporation: Rotovap at 45–50°C. The water-toluene azeotrope will distill off first, carrying the moisture with it.

  • Repetition: Redissolve the resulting residue in fresh anhydrous toluene and evaporate again. Repeat this cycle 3 times .

  • Final Dry: Place the flask under high vacuum (<0.5 mbar) for 4-6 hours to remove trace toluene.

  • Verification: If the material does not return to a solid, it may be inherently an oil (check CoA) or requires recrystallization.

Expert Insight: Toluene is preferred over benzene due to toxicity profiles, and over dichloromethane (DCM) because DCM does not form a useful azeotrope with water for this purpose [1].

Handling & Weighing (The "Difference" Method)

Issue: Users often report "drifting weights" on the balance. This is the material absorbing water from the air during the weighing process.

The Solution: Difference Weighing (Inverse Weighing) Do not weigh the solid directly onto a weigh boat.

  • Tare the balance to zero.

  • Place the capped storage vial containing your reagent onto the balance. Record the total mass (

    
    ).
    
  • Take the vial to your reaction flask. Quickly uncap, transfer a small amount of reagent into the flask, and recap immediately.

  • Return the capped vial to the balance. Record the new mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    

Why this works: You are measuring the loss of mass from the protected environment, rather than the gain of mass on an exposed weigh boat.

Troubleshooting: Reaction Failures

Symptom: Low enantiomeric excess (ee) or stalled conversion in organocatalytic reactions (e.g., Michael addition, Aldol).

Root Cause Analysis: Water competes with the substrate for the amine catalyst. In Jørgensen-Hayashi type cycles, water hydrolyzes the active iminium or enamine intermediate, effectively removing the catalyst from the cycle or permitting a non-stereoselective background reaction.

CatalyticFailure Cat Pyrrolidine Catalyst (Dry) Iminium Active Iminium Ion (Chiral Shield) Cat->Iminium + Substrate Substrate Aldehyde/Ketone Substrate->Iminium Product Chiral Product Iminium->Product Nucleophile Hydrolysis Hydrolysis (Catalyst Deactivation) Iminium->Hydrolysis + Water Water H2O (Contaminant) Hydrolysis->Cat Recycles (Slow) Racemic Racemic/No Product Hydrolysis->Racemic

Figure 2: Impact of moisture on the organocatalytic cycle. Water attacks the iminium intermediate, reversing the cycle before the stereoselective bond formation can occur [2].

Frequently Asked Questions (FAQ)

Q: Can I store these reagents in a fridge? A: Only if the container is perfectly sealed (e.g., Parafilm or Sure/Seal™). A fridge is a high-humidity environment. If a cold bottle is opened in a warm lab, condensation will form inside the bottle immediately. Best Practice: Allow the bottle to warm to room temperature in a desiccator before opening [3].

Q: My reagent is a liquid (e.g., unsubstituted Pyrrolidine). How do I dry it? A: Solids are dried via azeotrope/vacuum.[1] Liquids should be distilled over CaH2 (Calcium Hydride) or KOH under an inert atmosphere (Nitrogen/Argon). Store over activated 4Å molecular sieves [4].

Q: How do I calculate the "real" molecular weight if it's wet? A: You cannot guess. You must perform a Karl Fischer (KF) titration or quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to determine purity.

  • Rule of Thumb: If it looks sticky, assume 5-10% water by weight for stoichiometry calculations until proven otherwise.

Q: What is the best storage vessel? A:

Storage Method Suitability Notes
Original Glass Bottle Moderate Good only if cap liner is intact.
Schlenk Tube High Allows vacuum/N2 cycling.
Glovebox High Ideal for long-term storage.

| Plastic Falcon Tube | Low | Permeable to moisture over weeks. Avoid. |

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying and solvent choices).
  • Brogan, A. P., Dickerson, T. J., & Janda, K. D. (2006). Enamine-Based Organocatalysis with Proline and Diamines: The Resurrection of an Immunologist's Dream. Angewandte Chemie International Edition, 45(48), 8100-8102. Link (Discusses water effects in organocatalysis).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

Troubleshooting low enantiomeric excess in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess in Chiral Amine Synthesis Role: Senior Application Scientist Format: Technical Support Center Guide

Ticket Status: Open Priority: High Subject: Troubleshooting Low Enantiomeric Excess (ee) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Low enantiomeric excess (ee) in chiral amine synthesis is rarely a single-variable failure. It is a systemic issue often hiding in the interface between reaction kinetics, thermodynamics, and downstream processing. As researchers, we often blame the catalyst first, but in 40% of cases, the erosion of chirality occurs outside the primary catalytic cycle or is a phantom artifact of the analytical method.

This guide is not a checklist; it is a diagnostic algorithm . We will dismantle your workflow into three critical phases: Analysis , Synthesis , and Isolation .

Phase 1: The Diagnostic Check (Is the Low ee Real?)

Before optimizing reaction conditions, you must validate your analytical method. Chiral amines are notorious for derivatization-induced kinetic resolution, which can falsify your ee data.

Visual: The Diagnostic Logic Tree

DiagnosticTree Start START: Low ee Observed Check1 1. Analytical Validation (Is the method true?) Start->Check1 Check2 2. Racemic Spike Test (Does racemate separate?) Check1->Check2 Check3 3. Derivatization Check (Is K_R == K_S?) Check2->Check3 Good Separation ResultFake FALSE POSITIVE: Fix Analytical Method Check2->ResultFake No Separation Check3->ResultFake Kinetic Resolution Detected ResultReal TRUE ISSUE: Proceed to Synthetic Debug Check3->ResultReal Derivatization Neutral

Figure 1: Initial diagnostic workflow to rule out analytical artifacts before chemical optimization.

Protocol 1.0: The "Self-Validating" Analytical Check

Objective: Confirm that the observed low ee is not an artifact of kinetic resolution during derivatization (e.g., using Mosher's acid chloride or FDAA).

  • The Racemic Spike: Take your "low ee" sample and spike it with a known racemic standard of the same amine.

    • Pass: You see a distinct increase in the minor peak area, confirming peak identity and separation.

    • Fail: Single peak broadens? Your method is not separating enantiomers; it is merging them.

  • The Time-Course Derivatization: If you derivatize before HPLC (e.g., with GITC or FDAA):

    • Prepare a racemic standard.[1]

    • Derivatize and inject at 5 mins , 30 mins , and 2 hours .

    • Pass: The ratio of diastereomers remains 50:50 throughout.

    • Fail: The ratio drifts (e.g., 50:50

      
       55:45). One enantiomer reacts faster with the chiral derivatizing agent (Kinetic Resolution). Action:  Switch to an achiral derivatizing agent (e.g., acetic anhydride) on a chiral column.
      
Phase 2: Biocatalysis (Transaminases/ATAs)

Issue: "My enzyme is selective, but I get 60-80% ee." Root Cause: Thermodynamic Equilibrium & Product Inhibition.[2]

Transaminase reactions are reversible.[3][4] If the equilibrium constant (


) is close to 1, the reverse reaction (product amine 

ketone) will compete. If the enzyme is not perfectly enantioselective for the reverse reaction, it will consume your product and racemize it over time.
Data Summary: Equilibrium Shifting Strategies
StrategyMechanismProsCons
Isopropylamine (IPAm) Donor Generates acetone (volatile)Drives eq. by evaporationHigh conc. of IPAm deactivates many enzymes.
Lactate Dehydrogenase (LDH) System Reduces pyruvate coproduct to lactateIrreversible removal of coproductRequires expensive cofactor recycling (NADH).
Smart Co-Solvents (DMSO) Increases solubility of hydrophobic ketoneImproves rate; protects enzyme>20% DMSO often denatures ATAs.
Protocol 2.0: The "Equilibrium Stress Test"

Objective: Determine if product racemization is occurring due to reversibility.

  • Run Standard Reaction: Stop at 50% conversion. Measure ee. (Expect: High ee).

  • Extended Run: Let the reaction run to >90% conversion or 48 hours. Measure ee.

  • Analysis:

    • If ee drops significantly between 50% and 90% conversion, your product is re-entering the active site and racemizing.

    • Fix: You must remove the coproduct (ketone/aldehyde) instantly. Implement an in situ product removal (ISPR) system or a vacuum system if using IPAm [1].

Phase 3: Chemocatalysis (Asymmetric Hydrogenation of Imines)

Issue: "I used a standard Ir/P-N ligand, but the ee is variable (20-80%)." Root Cause:


 Isomerization Mismatch.

Acyclic imines exist as


 and 

isomers in equilibrium. Most chiral catalysts coordinate and reduce only one isomer efficiently. If the rate of

isomerization is slower than the rate of hydrogenation, the "wrong" isomer will either not react (low yield) or react non-selectively (low ee) via a background pathway.
Visual: The E/Z Isomerization Trap

EZ_Isomerization E_Imine E-Imine (Substrate A) Z_Imine Z-Imine (Substrate B) E_Imine->Z_Imine Slow Isomerization Product_R (R)-Amine (High ee) E_Imine->Product_R Fast Catalysis Product_Rac Racemic Amine (Low ee) Z_Imine->Product_Rac Slow/Non-selective Catalyst Chiral Catalyst (Matches E-form) Catalyst->E_Imine Coordinates

Figure 2: The kinetic mismatch between E/Z isomerization and hydrogenation rates leads to low ee.

Troubleshooting Guide: E/Z Management

Q: How do I fix the E/Z mismatch? A: You need to accelerate the


 isomerization so the substrate funneling to the catalyst is faster than the reduction step (Dynamic Kinetic Resolution).
  • Additives: Add 1-5 mol% of a Brønsted acid (e.g., Diphenyl phosphate or TFA). Acid catalysis speeds up imine isomerization/tautomerization [2].

  • Solvent Switch: Switch from non-polar (Toluene) to polar/protic (TFE or MeOH). Protic solvents facilitate proton transfer, speeding up isomerization.

  • Temperature: Paradoxically, raising the temperature might improve ee by ensuring the

    
     equilibrium is fast enough to feed the selective cycle, even if intrinsic selectivity drops slightly.
    
Phase 4: The Hidden Trap (Workup & Isolation)

Issue: "In-process check showed 98% ee, but isolated solid is 85% ee." Root Cause: Post-Reaction Racemization via Enamine Tautomerization.

Chiral amines, especially those with an


-proton adjacent to an electron-withdrawing group (aryl, carbonyl), are prone to racemization under basic or acidic conditions via an enamine or imine intermediate.
Protocol 4.0: The Stability Stress Test

Objective: Identify the exact step where racemization occurs.

Workflow:

  • Quench: Take a sample of the reaction mixture. Do not work up. Analyze immediately (Sample A).

  • Workup Simulation:

    • Take a portion of the reaction mixture.

    • Add your workup base (e.g., NaOH, NaHCO3). Stir for 1 hour. Extract. Analyze (Sample B).

    • Take a portion. Add acid (e.g., for salt formation). Stir for 1 hour. Analyze (Sample C).

  • Concentration: Take the extract from B, rotovap at 40°C. Analyze (Sample D).

Interpretation:

  • Drop A

    
     B:  Your amine is base-sensitive. Avoid strong bases; use K2CO3 or buffered workups.
    
  • Drop B

    
     D:  Thermal racemization during concentration. Your amine is heat-sensitive. Use cold evaporation or salt formation directly from the organic layer.
    
  • Drop A

    
     C:  Acid-catalyzed racemization. This is common with benzylic amines. Avoid HCl; use weaker acids like Tartaric acid or Dibenzoyl-L-tartaric acid (which can also act as a resolution agent to boost ee) [3].
    
Frequently Asked Questions (FAQs)

Q: I am using Ellman's sulfinamide. My diastereoselectivity (dr) is low. Why? A: Check your temperature control during the addition step. The addition of Grignards to sulfinyl imines must be kinetically controlled (usually -78°C). If the temperature spikes, you lose the rigid chair-like transition state that dictates stereochemistry. Also, ensure your Lewis acid (e.g., Ti(OEt)4) is fresh; hydrolyzed Lewis acids lead to non-chelated, non-selective pathways [4].

Q: Can I upgrade my 80% ee product to >99% ee? A: Yes. Do not discard it. Convert the amine to a salt using a chiral acid (e.g., Mandelic acid, Tartaric acid). Even if the acid doesn't resolve it, the crystalline lattice of a salt often excludes the minor enantiomer (eutectic purification). Recrystallize the salt, then free-base.

Q: My chiral HPLC peaks are broad, making ee calculation difficult. A: Primary amines often tail on polysaccharide columns due to interaction with residual silanols. Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase. This blocks the silanols and sharpens the peaks for accurate integration.

References
  • Transaminase Biocatalysis Optimization

    • Title: Transaminase biocatalysis: optimization and application.[3][5]

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Imine Hydrogenation Mechanisms

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines.[6]

    • Source: CCS Chemistry.
    • URL:[Link]

  • Amine Racemization Issues

    • Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.[7]

    • Source: White Rose Research Online (University of Leeds/York).
    • URL:[Link]

  • Ellman Sulfinamide Selectivity

    • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, there is no specific stability data publicly available for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol. This guide has been developed by our Senior Application Scientists based on established chemical principles and data from structurally analogous compounds, including N-methylpyrrolidine, 3-aminopyrrolidine, and ethanolamine derivatives. The information provided herein is intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in a solution?

Based on its structure, which features a tertiary amine within the N-methylpyrrolidine ring, a secondary amine linker, and a primary alcohol, the compound is susceptible to several degradation pathways:

  • Oxidation: The secondary amine is a primary target for oxidation, which can lead to the formation of N-oxides, nitroalkanes, or cleavage of the molecule.[1][2][3] Tertiary amines can also form N-oxides.[2] The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents like peroxides can accelerate this process.[4][5]

  • Hydrolysis: While the core pyrrolidine ring is generally stable in neutral solutions, it can undergo hydrolysis under strongly acidic or basic conditions.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.[7] It is an integral part of stress testing to evaluate the intrinsic photostability of a new drug substance.[8]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, particularly the ethanolamine side chain.[9][10]

Q2: What are the key factors that can influence the stability of this compound in solution?

The stability of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in solution is likely influenced by:

  • pH: The stability of amine-containing compounds is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[11]

  • Temperature: Increased temperature generally accelerates the rate of chemical degradation.[9][12]

  • Light: Exposure to light, especially UV, can provide the energy for photolytic reactions.[8][13]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3][5]

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the compound may exhibit different stability profiles in organic solvents.

  • Presence of Metal Ions: Metal ions, such as iron, can catalyze oxidative degradation of amines.[4][5]

Q3: Are there any known excipients that could be incompatible with this compound?

Yes, given the secondary amine group, there are several classes of excipients that could lead to incompatibility:

  • Reducing Sugars: Excipients like lactose can react with the secondary amine via the Maillard reaction, leading to the formation of colored degradants.[14][15][16]

  • Aldehydes and Ketones: Trace impurities of aldehydes and ketones in excipients can react with the secondary amine to form iminium ions or other adducts.[17]

  • Peroxides: Residual peroxides in excipients like povidone or polyethylene glycols can cause oxidative degradation.[17]

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol should be stored:

  • At low temperatures: Refrigeration (2-8°C) or freezing is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • In an inert atmosphere: For long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • At an optimal pH: A preliminary pH stability study should be conducted to determine the pH at which the compound is most stable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid loss of parent compound concentration in solution during storage.
Possible CauseRecommended Action
pH-Mediated Hydrolysis or Degradation Conduct a pH stability study by preparing the solution in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to identify the pH of maximum stability.
Oxidative Degradation Prepare the solution using deoxygenated solvent. Sparge the solution and the container headspace with nitrogen or argon before sealing. You may also consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, after confirming compatibility.
Thermal Degradation Ensure the solution is stored at a consistently low temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles if the solution is stored frozen.
Photodegradation Store the solution in amber glass containers or wrap the container in aluminum foil to protect it from light.
Issue 2: Appearance of new peaks in HPLC chromatograms over time.
Possible CauseRecommended Action
Formation of Degradation Products This indicates that the compound is degrading. To understand the degradation pathways, perform a forced degradation study.[7][13] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in developing a stability-indicating analytical method.
Interaction with Container Ensure the container material (glass, plastic) is not leaching impurities or interacting with the compound. Run a blank with the solvent in the same container to check for leachables.
Issue 3: Solution develops a yellow or brown discoloration.
Possible CauseRecommended Action
Maillard Reaction If your formulation contains reducing sugars (e.g., lactose), this is a likely cause.[15][16] Consider replacing the reducing sugar with a non-reducing alternative like sucrose or mannitol.
Oxidative Degradation Oxidation can sometimes lead to colored byproducts. Follow the recommendations for preventing oxidative degradation mentioned in "Issue 1".

Experimental Protocols & Methodologies

Protocol 1: Preliminary pH Stability Study
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Dissolve a known concentration of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in each buffer.

  • Initial Analysis (T=0): Immediately analyze each sample using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration.

  • Storage: Store aliquots of each sample at a controlled temperature (e.g., 40°C) and protected from light.

  • Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Plot the percentage of the remaining parent compound against pH at each time point to identify the pH of optimal stability.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[18]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (in suitable solvent) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Neutralize Neutralize/ Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-UV/MS Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions for Forced Degradation

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1N HCl at 60-80°C for several hoursHydrolysis of the pyrrolidine ring (under harsh conditions)
Base Hydrolysis 0.1N NaOH at 60-80°C for several hoursHydrolysis of the pyrrolidine ring (under harsh conditions)
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of secondary and tertiary amines, alcohol oxidation
Thermal Degradation 80°C (in both solid state and solution) for 48 hoursGeneral decomposition, especially of the ethanolamine side chain
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[8]Photolytic cleavage, formation of radical species
Protocol 3: Recommended Analytical Method - HPLC-UV/MS

A reverse-phase HPLC method is generally suitable for monitoring the stability of amine-containing compounds.[19]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm, or the λmax of the compound). Mass spectrometry (MS) is highly recommended for the identification of unknown degradation products.[19]

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol molecule based on its functional groups.

Caption: Potential sites of degradation on the molecule.

References

  • Thermal degradation of monoethanolamine and its effect on CO2 capture capacity.
  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR | Industrial & Engineering Chemistry Research - ACS Publications.
  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR - ACS Publications.
  • Molecular mechanisms for thermal degradation of CO2-loaded aqueous monoethanolamine solution: a first-principles study - RSC Publishing.
  • Degradation of Ethanolamines and Reducing Their Impact on Devices - AIP Publishing.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications.
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications - American Chemical Society.
  • An Alternative Method of Drug-Excipient Characterization - TA Instruments.
  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development - Pharmaspire.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC.
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC.
  • NMP Functional Properties.
  • How stable is ethanolamine in H2O? - ResearchGate.
  • Drug–Excipient Interactions.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications.
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate.
  • (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture - ResearchGate.
  • Molecular Dynamics Study of Ethanolamine as a Pure Liquid and in Aqueous Solution | Request PDF - ResearchGate.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective | Request PDF - ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications.
  • Stability indicating study by using different analytical techniques - IJSDR.
  • A REVIEW OF MONOETHANOLAMINE CHEMISTRY - DTIC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • (PDF) Stability Indicating Analytical Methods (SIAMS) - ResearchGate.
  • "Ethanolamines and Propanolamines," in: Ullmann's Encyclopedia of Industrial Chemistry.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation.
  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH.
  • Pyrrolidines | SCBT - Santa Cruz Biotechnology.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed.
  • Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species - ResearchGate.
  • 3-Aminopyrrolidine 98 103831-11-4 - MilliporeSigma.
  • Hydrothermal Degradation of Amino Acids - PMC - NIH.
  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for (S)- and (R)-Pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Separating pyrrolidine isomers presents a unique chromatographic challenge due to the molecule's secondary amine structure, lack of strong UV chromophores, and high polarity. The "one-size-fits-all" approach fails here. Success depends entirely on the chemical state of your analyte (derivatized vs. native) and your detection limits .

This guide compares the three most robust methodologies validated in pharmaceutical development:

FeatureMethod A: Indirect (Marfey's) Method B: Direct (Polysaccharide CSP) Method C: Direct (Macrocyclic Antibiotic)
Primary Target Trace analysis, Biological samples, Secondary amines.Synthetic intermediates (N-Boc, N-Cbz, N-Fmoc).Native/Underivatized polar pyrrolidines (Zwitterions).
Mechanism Diastereomeric separation on achiral C18.[1]H-bonding & Inclusion complexation.[2][3]Ionic interaction & Inclusion (Teicoplanin).[2]
Resolution (

)
Typically High (

)
Variable (Dependent on protecting group).Moderate (

)
Prep Time High (Requires 90 min derivatization).Low (Dissolve & Inject).[4]Low (Dissolve & Inject).[4]
Detection UV (340 nm) or MS (High Sensitivity).[5]UV (210-254 nm) - Poor sensitivity for aliphatic.UV (205-210 nm) or MS.
Cost Low (Standard C18 column).High (Specialized Chiral Column).High (Specialized Chiral Column).

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal method for your specific pyrrolidine derivative.

Pyrrolidine_Selection Start Start: Define Pyrrolidine Sample IsProtected Is the Nitrogen Protected? (Boc, Fmoc, Cbz) Start->IsProtected IsTrace Is it a Trace/Biological Sample? IsProtected->IsTrace No (Free Amine) MethodB Method B: Polysaccharide CSP (Chiralpak AD-H / Chiralcel OD-H) IsProtected->MethodB Yes (Hydrophobic) MethodA Method A: Indirect Separation (Marfey's Reagent + C18) IsTrace->MethodA Yes (High Sensitivity Needed) MethodC Method C: Macrocyclic Antibiotic (Chirobiotic T / Teicoplanin) IsTrace->MethodC No (Prep/Purity Check) MethodD Method D: Crown Ether CSP (Crownpak CR - Only for Primary Amines) MethodC->MethodD If Exocyclic Primary Amine Present (e.g., 3-aminopyrrolidine)

Figure 1: Decision tree for selecting the appropriate chiral separation methodology based on sample chemistry and sensitivity requirements.

Deep Dive: Method Methodologies

Method A: Indirect Separation (Marfey's Reagent)

Best For: Unprotected pyrrolidines (e.g., proline), biological matrices, and labs without chiral columns.

Scientific Rationale: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of the pyrrolidine ring to form stable diastereomers. Unlike crown ethers, which struggle with secondary amines, FDAA reacts stoichiometrically with them. The resulting diastereomers have different hydrophobicities, allowing baseline separation on a standard, inexpensive C18 column. The dinitrophenyl moiety provides a strong UV chromophore at 340 nm, solving the detection problem of aliphatic pyrrolidines.

Experimental Protocol:

  • Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Derivatization:

    • Mix 50 µL of sample (50 mM in water) with 100 µL of FDAA solution.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 90 minutes . (Note: Secondary amines react slower than primary amines; do not shorten this time).

    • Stop reaction with 20 µL of 1 M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for MS).

    • Mobile Phase B: Acetonitrile.[6][7]

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV 340 nm.

  • Validation: The L-L diastereomer typically elutes before the L-D diastereomer on C18 phases due to hydrogen bonding patterns in the folded derivative.

Method B: Direct Separation on Polysaccharide CSPs

Best For: N-protected pyrrolidines (N-Boc-3-pyrrolidinol, N-Cbz-proline methyl ester).

Scientific Rationale: Polysaccharide columns (Amylose/Cellulose derivatives) rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion.[2] The protecting group (Boc/Cbz) is crucial here—it adds the necessary steric bulk and carbonyl groups for the chiral selector to "grab" onto. Naked pyrrolidines often elute in the void volume with no separation on these phases.

Column Selection:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "Gold Standard" for N-Boc-pyrrolidines.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Often provides complementary selectivity if AD-H fails.

Experimental Protocol:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).[2]

    • Expert Tip: For acidic derivatives (e.g., N-Boc-proline), add 0.1% Trifluoroacetic acid (TFA) to suppress ionization and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm (for N-Boc) or 254 nm (for N-Cbz/Fmoc).

  • Troubleshooting: If resolution is poor (

    
    ), switch to Chiralpak IA  (Immobilized AD). The immobilized phase allows the use of Dichloromethane (DCM) or Ethyl Acetate as modifiers, which can drastically alter the solvation shape of the polymer and improve selectivity.
    
Method C: Direct Separation of Underivatized Pyrrolidines

Best For: Native pyrrolidines where derivatization is undesirable (e.g., preparative purification).

Scientific Rationale: Separating underivatized pyrrolidines is difficult because they are highly polar and lack "handles" for interaction.

  • Crown Ethers (Crownpak CR): Excellent for primary amines but generally fail for secondary amines like the pyrrolidine ring nitrogen due to steric hindrance preventing inclusion into the crown ether cage. Exception: 3-aminopyrrolidine (separation driven by the exocyclic primary amine).

  • Macrocyclic Antibiotics (Teicoplanin/Chirobiotic T): This is the superior choice for the pyrrolidine ring itself. The teicoplanin pocket can accommodate the cyclic secondary amine, and the separation is driven by ionic interactions and hydrogen bonding.

Experimental Protocol (Teicoplanin Method):

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).[2]

  • Mode: Polar Ionic Mode (PIM).

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1 v/v/v).

    • Mechanism:[8][9][10] The acid/base ratio controls the ionization state of both the teicoplanin and the pyrrolidine.

  • Alternative (Reversed Phase): Water / Methanol (40:60) with 0.1% TFA.

  • Detection: UV 205 nm (Low sensitivity) or ELSD/CAD (Universal detection).

References

  • BenchChem. (2025).[1][2] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review.
  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from

  • ResearchGate. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of mass spectrometry fragmentation is critical for structural elucidation, metabolite identification, and impurity profiling. This guide offers a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pathways of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles and comparative data from structural isomers to provide a robust predictive analysis. By contrasting the anticipated fragmentation of the target molecule with known data from its analogues, we aim to furnish researchers with a valuable tool for identifying and characterizing this and similar chiral amino alcohols.

Introduction to 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol and its Analytical Significance

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral amino alcohol containing a tertiary amine within the pyrrolidine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery.[1] The stereochemistry of such compounds is often crucial for their biological activity, necessitating precise analytical methods for their characterization and enantiomeric purity assessment.[2] Mass spectrometry is a cornerstone technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.[3]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Upon electron ionization, the molecule is expected to form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 158. The subsequent fragmentation is predicted to be driven by the presence of the nitrogen and oxygen atoms, which readily stabilize positive charges. The fragmentation pathways are likely to be dominated by α-cleavage adjacent to these heteroatoms.[4]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is anticipated to proceed via several key pathways:

  • α-Cleavage adjacent to the pyrrolidine ring nitrogen: This is a highly favored fragmentation for N-alkyl amines.[4] Cleavage of the C-C bond within the ring would lead to the formation of a stable iminium ion.

  • α-Cleavage adjacent to the secondary amine: The bond between the pyrrolidinyl ring and the aminoethanol side chain can cleave, leading to fragments representing each part of the molecule.

  • α-Cleavage adjacent to the hydroxyl group: Cleavage of the C-C bond next to the oxygen atom is a characteristic fragmentation pathway for alcohols, resulting in the loss of a CH₂OH radical.[4]

  • Loss of a water molecule: Dehydration is a common fragmentation route for alcohols, which would result in an ion at m/z 140.[4]

Based on these principles, the following key fragment ions are predicted for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol:

Predicted m/zPredicted Ion Structure/OriginFragmentation Pathway
158Molecular Ion [C₈H₁₈N₂O]•+Ionization of the parent molecule
127[M - CH₂OH]•+α-cleavage at the ethanol moiety
99[C₅H₁₁N₂]⁺Cleavage of the bond between the amino group and the ethanol moiety
84[C₅H₁₀N]⁺Fragmentation of the pyrrolidine ring
70[C₄H₈N]⁺Further fragmentation of the pyrrolidine ring
58[C₃H₈N]⁺Cleavage of the pyrrolidine ring

Disclaimer: The fragmentation pathways and resulting m/z values presented are predictive and based on established mass spectrometry principles and data from analogous compounds. Experimental verification is required for definitive confirmation.

Visualizing the Predicted Fragmentation

The following diagram illustrates the major predicted fragmentation pathways for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol.

G M [M]•+ (m/z 158) F1 [M - CH₂OH]•+ (m/z 127) M->F1 - •CH₂OH F2 [C₅H₁₁N₂]⁺ (m/z 99) M->F2 - •CH₂CH₂OH F3 [C₅H₁₀N]⁺ (m/z 84) F2->F3 - •NH₂ F4 [C₄H₈N]⁺ (m/z 70) F3->F4 - CH₂ F5 [C₃H₈N]⁺ (m/z 58) F3->F5 - C₂H₄

Caption: Predicted EI-MS fragmentation of the target molecule.

Comparative Fragmentation Analysis

A powerful approach to understanding fragmentation is to compare the predicted spectrum with the known spectra of its structural isomers. This comparison can reveal how the relative positions of functional groups influence fragmentation pathways.

Comparison with (2S)-1-Methyl-2-pyrrolidinemethanol

(2S)-1-Methyl-2-pyrrolidinemethanol is a structural isomer where the hydroxyl group is directly attached to a carbon on the pyrrolidine ring. Its mass spectrum shows a prominent ion at m/z 82.[5]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol (Predicted) 158127, 99, 84, 70, 58
(2S)-1-Methyl-2-pyrrolidinemethanol (Experimental) [5]11582

The significant difference in the fragmentation patterns underscores the diagnostic power of mass spectrometry. The prominent m/z 82 fragment in the isomer likely arises from the loss of the hydroxymethyl group, leading to a stable N-methylpyrrolidinyl cation. In contrast, the predicted fragmentation of our target compound is more complex due to the presence of the additional secondary amine, leading to a different set of characteristic fragments.

Alternative Analytical Methodologies: Chiral LC-MS/MS

For the comprehensive analysis of chiral amino alcohols like 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, especially in complex matrices such as biological fluids or during process development, direct infusion mass spectrometry may be insufficient. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity.[6][7]

Advantages of Chiral LC-MS/MS
  • Enantiomeric Separation: Allows for the separation and quantification of individual enantiomers, which is crucial for pharmaceutical applications.[2]

  • Enhanced Specificity: The chromatographic separation reduces matrix effects and allows for the confident identification of the target analyte even in the presence of isomers and other structurally related compounds.[8]

  • Increased Sensitivity: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity through the monitoring of specific precursor-to-product ion transitions.[7]

Experimental Workflow for Chiral LC-MS/MS

A typical workflow for the analysis of chiral amino alcohols by LC-MS/MS is as follows:

G Sample Sample Preparation LC Chiral HPLC Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Scanning) CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Caption: Workflow for chiral LC-MS/MS analysis.

Detailed Experimental Protocol

Objective: To separate and quantify the enantiomers of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol in a sample matrix.

1. Sample Preparation:

  • Dissolve the sample in an appropriate solvent (e.g., methanol/water).
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.
  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

2. LC-MS/MS System:

  • HPLC: A high-performance liquid chromatography system.
  • Chiral Column: A column with a chiral stationary phase suitable for separating amino alcohols (e.g., a macrocyclic glycopeptide-based column).[9]
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium formate or formic acid in water). The exact composition should be optimized for the specific chiral column.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 159.
  • Product Ions: Determined by infusing a standard solution of the analyte and performing a product ion scan. Based on the predicted fragmentation, likely product ions to monitor would be m/z 127, 99, and 84.
  • Multiple Reaction Monitoring (MRM): Set up transitions for the precursor ion to the most abundant and specific product ions for quantitative analysis.

5. Data Analysis:

  • Integrate the peak areas for each enantiomer.
  • Generate a calibration curve using standards of known concentration to quantify the analyte in the sample.
  • Calculate the enantiomeric excess (e.e.) if required.

Conclusion

While a definitive experimental mass spectrum for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol remains elusive in the public domain, a detailed understanding of its likely fragmentation behavior can be achieved through predictive analysis based on fundamental mass spectrometry principles and comparison with structural isomers. This guide provides a framework for researchers to anticipate the key fragment ions and understand the influence of molecular structure on fragmentation pathways. Furthermore, for applications requiring enantiomeric separation and high sensitivity, the adoption of a chiral LC-MS/MS methodology is strongly recommended. The protocols and workflows described herein offer a robust starting point for the development of analytical methods for this and other chiral amino alcohols, ultimately supporting advancements in drug discovery and development.

References

  • National Center for Biotechnology Information. "1-Methyl-3-pyrrolidinol". PubChem Compound Summary for CID 85941.
  • Higashi, T., & Ogawa, S. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
  • Fong, Y., & Le, H. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 124, 115763.
  • National Center for Biotechnology Information. "(2S)-1-Methyl-2-pyrrolidinemethanol". PubChem Compound Summary for CID 643492.
  • mzCloud.
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • BenchChem. (2025).
  • LibreTexts. (2021). 2.1 Introduction to Mass Spectrometry.
  • Ishii, C., & Hamase, K. (2026). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. In Methods in Molecular Biology (Vol. 2994, pp. 231-244). Humana Press Inc.
  • LibreTexts. (2023).
  • Clark, J. (2022).
  • Hamase, K., & Ishii, C. (2026). Two-Dimensional LC-MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, 2994, 231-244.
  • Toth, G., et al. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • mzCloud. Ethanol Search Results.
  • MassBank. An open-source mass spectral library.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6599.
  • FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769).
  • Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169.
  • Konecny, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4873.
  • U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone.
  • Christodoulou, E., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • Sigma-Aldrich.
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  • Vulesevic, B., et al. (2014). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 25(10), 1742-1753.
  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
  • MilliporeSigma. (S)-(-)-3-Aminopyrrolidine 98 128345-57-3.
  • Smolecule. (2024). 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol.

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A Senior Application Scientist's Guide to Comparing the Biological Activity of (S)- and (R)-1-Methyl-pyrrolidin-3-ylamino-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they may share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral systems of the body—such as receptors, enzymes, and other proteins—can differ dramatically.[1][2] This guide focuses on the enantiomeric pair, (S)- and (R)-1-Methyl-pyrrolidin-3-ylamino-ethanol, chiral compounds featuring a pyrrolidine ring, a structure foundational to numerous biologically active molecules.[1][3]

The pyrrolidine scaffold is present in many natural alkaloids and pharmaceutical drugs, making the study of its derivatives a significant area of research.[1][4] Understanding the stereospecific activity of enantiomers like the (S) and (R) forms of 1-Methyl-pyrrolidin-3-ylamino-ethanol is not merely an academic exercise; it is a crucial step in identifying the more potent and selective enantiomer (the eutomer) and avoiding potential off-target effects or toxicity associated with the less active one (the distomer).

This guide provides a framework for the systematic comparison of the biological activities of these two enantiomers. We will delve into the core experimental methodologies, from receptor binding assays to functional cellular assays, that are essential for elucidating the pharmacological profile of each stereoisomer. While specific comparative data for this exact molecular pair is not extensively published, we will utilize established protocols and data from analogous chiral pyrrolidine compounds to illustrate the principles and expected outcomes of such an investigation.

Evaluating Receptor Binding Affinity: The First Step in Profiling

A foundational step in characterizing any potential therapeutic agent is to determine its binding affinity for its molecular target(s). Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[5][6] These assays are typically performed as competitive binding experiments, where the ability of an unlabeled test compound (e.g., (S)- or (R)-1-Methyl-pyrrolidin-3-ylamino-ethanol) to displace a radiolabeled ligand from its receptor is measured.[5]

The primary output of this assay is the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity. It is common for enantiomers to exhibit significantly different Kᵢ values for the same receptor, highlighting the stereoselectivity of the binding interaction.

Comparative Receptor Binding Data (Illustrative)

The following table presents hypothetical data for our target compounds to illustrate how results would be displayed. This format allows for a clear and direct comparison of the binding affinities of the (S) and (R) enantiomers against a panel of G-Protein Coupled Receptors (GPCRs), which are common targets for drugs with a pyrrolidine scaffold.

EnantiomerTarget ReceptorAssay TypeKᵢ (nM)
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₁Radioligand Binding15
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₁Radioligand Binding250
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₂Radioligand Binding120
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₂Radioligand Binding95
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolAdrenergic α₂ARadioligand Binding>10,000
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolAdrenergic α₂ARadioligand Binding>10,000

Note: Data is illustrative to demonstrate comparative principles.

This hypothetical data suggests that the (S)-enantiomer has a significantly higher affinity for the M₁ receptor, while the (R)-enantiomer may have a slight preference for the M₂ receptor. Both show negligible affinity for the α₂A receptor, indicating a degree of selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard filtration-based binding assay.[5][7] The causality behind this design is to physically separate the receptor-bound radioligand from the unbound radioligand, allowing for the quantification of bound radioactivity.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the pellet in a fresh buffer and store at -80°C.[7] The purpose of isolating the membranes is to create a simplified system containing the target of interest, free from other cellular components that could interfere with the assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of the prepared cell membranes (protein concentration must be optimized).

    • 50 µL of the test compound ((S)- or (R)-enantiomer) at various concentrations (typically a 10-point, 5-log unit range).[5]

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[7] Gentle agitation ensures homogeneity.

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7] This step traps the membranes with bound radioligand on the filter while unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the radioactive counts against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor-Expressing Cell Membranes Incubation Combine & Incubate (Reach Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-NMS) Radioligand->Incubation Enantiomers (S) & (R) Enantiomers (Serial Dilutions) Enantiomers->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Curve Generate Dose-Response Curve Counting->Curve IC50 Calculate IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Result Result Ki->Result Comparative Affinity Data

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Dissecting Functional Activity: From Binding to Biological Response

High binding affinity does not necessarily translate to a desired biological effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Therefore, functional assays are critical to determine the efficacy of the enantiomers.[8][9]

For many GPCRs, ligand binding initiates a signaling cascade that alters the intracellular concentration of second messengers like cyclic AMP (cAMP).[10][11] Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit it.[11][12] Measuring these changes provides a direct readout of the functional consequences of receptor binding.

Comparative Functional Data (Illustrative)

This table illustrates the kind of data a functional cAMP assay would generate, allowing for comparison of both the potency (EC₅₀ or IC₅₀) and efficacy (% of maximum response) of the enantiomers.

EnantiomerTarget ReceptorAssay TypeEffect on cAMPPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Forskolin Response)
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₁ (Gq)IP-OneAgonist8592%
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₁ (Gq)IP-OneAgonist120045% (Partial Agonist)
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolAdrenergic β₂ (Gs)cAMPAgonist45078% (Partial Agonist)
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolAdrenergic β₂ (Gs)cAMPAgonist51081% (Partial Agonist)
(S)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₂ (Gi)cAMPAntagonistIC₅₀ = 65N/A
(R)-1-Methyl-pyrrolidin-3-ylamino-ethanolMuscarinic M₂ (Gi)cAMPAntagonistIC₅₀ = 55N/A

Note: Data is illustrative. Forskolin is a direct activator of adenylyl cyclase used as a positive control for Gs-coupled assays. IP-One assays measure inositol phosphate, a downstream product of Gq signaling.

This hypothetical data suggests the (S)-enantiomer is a potent, full agonist at M₁ receptors, while the (R)-enantiomer is a much less potent partial agonist. Both act as partial agonists at β₂ receptors with similar potency. Interestingly, both appear to be antagonists at the M₂ receptor, with the (R)-enantiomer showing slightly higher potency.

Experimental Protocol: Cellular cAMP Assay

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to GPCR activation.[13][14][15] The logic is to stimulate cells with the test compound and then lyse them to measure the accumulated cAMP using a competitive immunoassay.

  • Cell Culture: Seed cells engineered to express the target receptor (e.g., CHO-M₂ for the M₂ receptor) into 96- or 384-well plates and grow until they form a near-confluent monolayer.[7]

  • Pre-incubation: Wash the cells with a stimulation buffer. For Gi-coupled receptor assays, add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation and an adenylyl cyclase activator like forskolin to induce a detectable level of cAMP that can be inhibited.[13] For Gs-coupled assays, only the PDE inhibitor is typically needed.

  • Compound Addition: Add the (S)- or (R)-enantiomer at various concentrations to the wells. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.[13]

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer to release the intracellular cAMP.[13]

  • cAMP Detection: Transfer the cell lysate to a new plate for detection. Many commercial kits (e.g., HTRF, AlphaScreen, ELISA) are available.[16][17] A common method is a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[16]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw assay signals from the test wells into cAMP concentrations.

    • For Agonists (Gs): Plot cAMP concentration against the log of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For Antagonists (Gi): Plot the inhibition of the forskolin-stimulated cAMP response against the log of the antagonist concentration to determine the IC₅₀.

G Receptor Gi-Coupled Receptor AC Adenylyl Cyclase (AC) Receptor->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate Response Decreased cAMP Production Ligand Gi Agonist (e.g., (S)-Enantiomer) Ligand->Receptor Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates

Figure 2: Simplified signaling pathway for a Gi-coupled receptor antagonist assay.

Conclusion and Future Directions

The systematic investigation of the (S)- and (R)-enantiomers of 1-Methyl-pyrrolidin-3-ylamino-ethanol using the methodologies described herein is essential for defining their therapeutic potential. A comprehensive analysis combining receptor binding affinity (Kᵢ) with functional potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) provides a clear picture of the structure-activity relationship and the impact of stereochemistry.

Based on the illustrative data, the (S)-enantiomer would be identified as a potent and selective M₁ receptor agonist, making it a more promising candidate for indications where M₁ activation is desired. Conversely, the (R)-enantiomer's profile as a moderate M₂ antagonist might warrant investigation for different therapeutic applications. This stark divergence in activity from a single chiral center underscores the absolute necessity of studying enantiomers as separate chemical entities in drug development. Further in vivo studies in relevant animal models would be the logical next step to validate these in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of the more promising enantiomer.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
  • ION Biosciences. (n.d.). GPCR Assay Services.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
  • PubMed. (2005). Functional assays for screening GPCR targets.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric).
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
  • Slideshare. (n.d.). Role of Enantiomers in Pharmacology.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

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Validated Analytical Architectures for Pyrrolidine Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, "pyrrolidine impurities" refers to two distinct critical quality attributes (CQAs):

  • Pyrrolidine as a Residual Reagent: Unreacted pyrrolidine remaining in the final API, classified as a secondary amine and a potential precursor to nitrosamines.

  • N-Nitrosopyrrolidine (NPYR): A mutagenic impurity formed from pyrrolidine, requiring trace-level quantification (ng/g) under ICH M7/Q3A guidelines.

This guide moves beyond generic pharmacopeial texts to provide a validated, comparative analysis of the three dominant analytical architectures: Headspace GC-FID (for residual solvent), Derivatization HPLC-UV (for chiral/chemical purity), and LC-MS/MS (for trace nitrosamine screening).

Strategic Method Selection

The choice of analytical platform is dictated by the specific impurity class and the required Limit of Quantitation (LOQ).

MethodSelection Start Target Analyte? ResSolv Residual Pyrrolidine (>100 ppm) Start->ResSolv TraceImp Trace Impurity (<1 ppm) Start->TraceImp Volatile Is Matrix Volatile? ResSolv->Volatile Nitrosamine Is it N-Nitrosopyrrolidine (NPYR)? TraceImp->Nitrosamine HSGC Headspace GC-FID (Recommended) Volatile->HSGC Yes DirGC Direct Injection GC (Risk: Liner fouling) Volatile->DirGC No LCMS LC-MS/MS (APCI) (Gold Standard) Nitrosamine->LCMS Yes Deriv Does it lack Chromophore? Nitrosamine->Deriv No HPLC_Deriv HPLC-UV w/ FMOC-Cl (Alternative) Deriv->HPLC_Deriv Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity type and sensitivity requirements.

Protocol A: Residual Pyrrolidine by Headspace GC-FID

Application: Quantification of unreacted pyrrolidine in API (Limit ~50-1000 ppm). Core Challenge: Pyrrolidine is a strong base (


). It adheres to active silanol sites in standard glass liners and columns, causing severe peak tailing and poor reproducibility.
The Fix:  Use of Base-Deactivated  liners and columns specifically designed for volatile amines.
validated Experimental Workflow

1. System Configuration:

  • Instrument: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).

  • Column: Rtx-Volatile Amine (60 m x 0.32 mm x 5 µm) or CP-Volamine . Note: Thick films are required to retain volatile amines.

  • Detector: FID at 250°C.

  • Liner: 2mm ID, Base-Deactivated (siltek treated) straight liner with wool.

2. Reagent Preparation:

  • Diluent: N-Methyl-2-Pyrrolidone (NMP) or Dimethylacetamide (DMAc). Water is avoided due to high expansion volume if direct injection is attempted, though acceptable in headspace.

  • Base Additive: Add 5% NaOH to the diluent. Mechanistic Insight: This ensures pyrrolidine remains in its free-base form, increasing volatility and headspace partitioning.

3. Headspace Parameters:

  • Incubation: 90°C for 20 minutes.

  • Loop Temperature: 100°C.

  • Transfer Line: 110°C.

4. GC Gradient:

Time (min) Rate (°C/min) Temperature (°C) Hold (min)
0 - 40 5
5 10 220 2

| Total | | | 25 min |

5. Validation Criteria (Self-Validating System):

  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , the liner requires replacement or the column needs conditioning with a generic amine primer.

Protocol B: Trace N-Nitrosopyrrolidine (NPYR) by LC-MS/MS

Application: Screening for mutagenic NPYR at ng/g (ppb) levels. Core Challenge: Thermal instability. GC methods can artificially create nitrosamines in the hot inlet port (in-situ formation). The Fix: LC-MS/MS with APCI . Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for nitrosamines due to better ionization efficiency for small, non-polar molecules and reduced matrix suppression.

Validated Experimental Workflow

1. System Configuration:

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm). Why? The HSS T3 technology provides superior retention for polar nitrosamines compared to standard C18.

  • Ionization: APCI (Positive Mode).

2. Mobile Phase Architecture:

  • MP A: 0.1% Formic Acid in Water.[1][2]

  • MP B: 0.1% Formic Acid in Methanol.[1][2][3]

  • Note: Avoid ammonium salts if possible, as they can suppress APCI signal for NPYR.

3. MS/MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
NPYR (Quant) 101.1 55.1 22
NPYR (Qual) 101.1 41.1 35

| NPYR-d8 (IS) | 109.1 | 63.1 | 22 |

4. Sample Preparation:

  • Dissolve 100 mg API in 1.0 mL Methanol.

  • Vortex 5 min -> Centrifuge 10 min at 10,000 rpm.

  • Filter through 0.22 µm PTFE (Do not use Nylon; Nylon filters can degrade and release amines).

LCMS_Workflow cluster_warning Critical Control Point Sample API Sample (100 mg) Extract Extraction (MeOH, Vortex 5 min) Sample->Extract Filter Filtration (0.22 µm PTFE ONLY) Extract->Filter Remove insoluble API Sep UHPLC Separation (HSS T3 Column) Filter->Sep Detect APCI-MS/MS Detection (m/z 101 -> 55) Sep->Detect

Figure 2: Sample preparation workflow for NPYR analysis emphasizing the critical filtration step to prevent artifact formation.

Comparative Performance Analysis

The following table contrasts the performance metrics of the validated methods. Data is aggregated from standard industry validations (ICH Q2(R1)).

ParameterHeadspace GC-FID (Residual)LC-MS/MS (Trace NPYR)HPLC-UV (Derivatized)
Target Analyte Pyrrolidine (Base)N-NitrosopyrrolidinePyrrolidine (Purity)
Linearity (

)
> 0.999 (10-1000 ppm)> 0.995 (1-100 ng/mL)> 0.999 (0.1-10%)
LOD ~ 5 ppm~ 0.5 ng/g (ppb)~ 50 ppm
Specificity High (with amine column)Very High (MRM)Medium (Reagent dependent)
Major Risk Peak Tailing (Adsorption)Matrix SuppressionIncomplete Derivatization
Cost per Run Low ($)High (

$)
Medium (

)
Mechanistic Insight: Why Derivatization is the "Third Choice"

Direct HPLC-UV analysis of pyrrolidine is chemically flawed because the molecule lacks a chromophore (UV active group). While derivatization with FMOC-Cl or Dansyl Chloride adds a chromophore, the reaction introduces variability:

  • Reaction Kinetics: Incomplete reaction leads to underestimation.

  • Reagent Peaks: Excess derivatizing agent often co-elutes with impurities.

  • Stability: Derivatives can degrade before injection.

  • Recommendation: Use derivatization only if GC and LC-MS are unavailable, or for chiral purity analysis where chiral derivatizing agents are necessary.

References

  • ICH Harmonised Guideline. (2023). ICH Q3C (R9) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][6]

  • European Pharmacopoeia (Ph. Eur.). (2024).[7] 2.4.24. Identification and Control of Residual Solvents. EDQM. [Link]

  • Restek Corporation. (2019). Analysis of Volatile Amines on Rtx-Volatile Amine Column. Chromatogram Database. [Link]

Sources

Definitive Guide: Purity Determination of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol presents a distinct analytical challenge due to its amphoteric nature, possessing both a secondary amine and a primary alcohol on a pyrrolidine scaffold. While High-Performance Liquid Chromatography (HPLC) is often the default for polar amines, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural elucidation and impurity profiling capabilities, provided the analyte is properly derivatized.

This guide details an optimized Silylation-GC-MS workflow. We compare this robust method against direct injection (prone to thermal degradation) and HPLC (lacking spectral fingerprinting), establishing why derivatization is the critical control point for accurate purity assessment.

Part 1: The Analytical Challenge & Strategic Choice

Molecular Analysis

The target molecule contains three critical functional moieties:

  • Primary Alcohol (-OH): High polarity, hydrogen bonding donor/acceptor.

  • Secondary Amine (-NH-): Moderate polarity, hydrogen bonding donor.

  • Tertiary Amine (Pyrrolidine Ring): Basic site, potential for irreversible adsorption on silanol groups in GC liners.

The "Direct Injection" Fallacy

Attempting to analyze this molecule via direct injection GC leads to poor data quality. The polar groups interact with the stationary phase and inlet liner, resulting in:

  • Peak Tailing: Asymmetry factors > 2.0.

  • Thermal Degradation: Dehydration of the alcohol or oxidation of the amine at injector temperatures (250°C+).

  • Carryover: Adsorption leads to "ghost peaks" in subsequent runs.

The Solution: Silylation

By replacing active protons on the -OH and -NH- groups with trimethylsilyl (TMS) groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) , we achieve:

  • Reduced Polarity: Eliminates hydrogen bonding, sharpening peaks.

  • Increased Volatility: Allows elution at lower temperatures.

  • Improved Stability: Protects the molecule from thermal breakdown.

Part 2: Method Comparison

The following table contrasts the three primary approaches for analyzing this specific amino-alcohol.

FeatureMethod A: Direct GC-MS Method B: Derivatized GC-MS (Recommended) Method C: HPLC-CAD/ELSD
Principle Volatilization of native compoundVolatilization of TMS-derivativeLiquid phase separation (RP or HILIC)
Peak Shape Broad, Tailing (

)
Sharp, Gaussian (

)
Sharp (Dependent on buffer pH)
Sensitivity Low (Adsorption losses)High (Improved S/N ratio)Moderate (Detector dependent)
Structural Info Good (EI Spectra)Excellent (Distinct TMS fragments)Poor (Retention time only, unless MS used)
Prep Time Fast (Dilute & Shoot)Moderate (30 min reaction)Fast (Dilute & Shoot)
Suitability Not Recommended Gold Standard for Purity Alternative for Salt Forms

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes BSTFA + 1% TMCS . The TMCS (Trimethylchlorosilane) acts as a catalyst to ensure the sterically hindered secondary amine is fully derivatized.

Reagents & Equipment
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts) or Acetonitrile.

  • Internal Standard: Dodecane or Fluoranthene (Non-reactive).

  • Vials: Amber silanized glass vials with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation: Weigh 10 mg of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Flush headspace with Nitrogen gas.

  • Reaction: Cap tightly and heat at 70°C for 30 minutes .

    • Scientist's Note: The secondary amine requires heat; room temperature is insufficient and will lead to mono-TMS (alcohol only) and di-TMS (alcohol + amine) mixtures, confusing the chromatogram.

  • Cooling & Dilution: Cool to room temperature. Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.

GC-MS Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: 40–450 m/z.

Visualization: The Decision Matrix

G Start Sample: 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol CheckSol Solubility/Form Check Start->CheckSol IsSalt Is it a Salt (HCl/TFA)? CheckSol->IsSalt FreeBase Free Base Form IsSalt->FreeBase No SaltForm Salt Form IsSalt->SaltForm Yes DirectGC Direct GC Injection FreeBase->DirectGC Not Recommended Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 30 min FreeBase->Deriv Recommended Neutralize Neutralize (NaOH/Extraction) SaltForm->Neutralize Neutralize->FreeBase ResultBad Result: Peak Tailing, Thermal Degradation DirectGC->ResultBad ResultGood Result: Sharp Peaks, Stable Di-TMS Derivative Deriv->ResultGood

Figure 1: Analytical Decision Matrix for Amino-Alcohol Purity Analysis.

Part 4: Data Interpretation & Validation

Mass Spectrum Interpretation (Di-TMS Derivative)

The derivatized molecule (MW: ~288 amu) will exhibit a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ):  Weak or absent (typical for aliphatic amines).
    
  • Base Peak (

    
    ):  Loss of a methyl group from the TMS moiety.
    
  • Alpha-Cleavage: Cleavage adjacent to the Nitrogen atom in the pyrrolidine ring or the chain. Look for dominant ions at m/z 73 (TMS group) and m/z 174 (fragment containing the pyrrolidine ring + amine).

Representative Validation Data

The following data represents typical performance metrics for this method under ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at RT of analytePass (Blank is clean)
Linearity (

)

0.9992 (Range: 10–500 ppm)
Precision (RSD)

(n=6)
0.8%
Accuracy (Recovery) 98.0% – 102.0%99.4%
LOD / LOQ S/N > 3 / S/N > 100.5 ppm / 1.5 ppm
Tailing Factor

1.1
Enantiomeric Purity Note

Critical Distinction: The method described above determines Chemical Purity . Because BSTFA is an achiral reagent and DB-5 is an achiral column, the (S)-enantiomer and (R)-enantiomer will co-elute.

  • To determine Enantiomeric Excess (ee%): You must use a Chiral GC Column (e.g., Cyclodextrin-based like Rt-bDEXse) OR use a chiral derivatizing agent such as Mosher's Acid Chloride or GITC instead of BSTFA.

Part 5: Reaction Mechanism

Understanding the chemistry ensures troubleshooting capability. The reaction proceeds in two steps, favoring the sterically unhindered alcohol first.

Reaction Reactant Analyte (-OH, -NH-) Step1 Step 1: Fast (-OH -> -O-TMS) Reactant->Step1 Reagent BSTFA (TMS Donor) Reagent->Step1 Step2 Step 2: Slow (Requires Heat) (-NH- -> -N(TMS)-) Step1->Step2 Product Di-TMS Derivative (Stable, Volatile) Step2->Product

Figure 2: Sequential Silylation Mechanism. Heat is required to drive Step 2 to completion.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Application Note. [Link]

Safety Operating Guide

Operational Guide: Proper Disposal of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a functionalized organic amine commonly used as a chiral building block in pharmaceutical synthesis. Its disposal requires strict adherence to protocols for corrosive organic bases .

Unlike neutral organic solvents, this compound presents a dual hazard: it is chemically reactive (basic) and potentially combustible. Improper disposal into standard solvent streams can lead to exothermic runaways or regulatory non-compliance (RCRA).

Chemical Identity & Properties
ParameterDataOperational Implication
CAS Number 1264197-62-9 (Generic/Racemic: 42977-84-4)Use for waste manifesting.[1]
Functional Groups Secondary Amine, Pyrrolidine Ring, Primary AlcoholHigh Alkalinity (pH > 12) . Reacts violently with acids.
Physical State Viscous Liquid / Low-Melting SolidMay require gentle heating to transfer; do not overheat.
Flash Point > 90°C (Estimated based on congeners)Class IIIB Combustible Liquid.
RCRA Code D002 (Corrosivity)DO NOT dispose of in general trash or sewer.
Hazard Assessment & Waste Characterization

Before disposal, you must characterize the waste stream. This compound acts as a strong base .

  • Corrosivity (D002): aqueous solutions or wet residues will likely exhibit a pH > 12.5, classifying them as EPA Hazardous Waste D002.[2]

  • Incompatibility:

    • Acids: Contact releases significant heat (exothermic neutralization).

    • Oxidizers: Incompatible with peroxides, nitrates, and perchlorates (fire hazard).

    • Acyl Halides/Anhydrides: Reacts vigorously to form amides/esters.

Critical Safety Rule: Never consolidate this waste into a container labeled "General Organic Solvents" without verifying the absence of acidic waste streams (e.g., acetic acid, HCl residues).

Pre-Disposal Stabilization (The "Self-Validating" Protocol)

To ensure safety, follow this segregation logic. This system is self-validating because it forces a compatibility check before the chemical enters the waste container.

Waste Stream Decision Tree

WasteSegregation Start Waste: 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol CheckState Is it Pure or Mixed? Start->CheckState Pure Pure Substance CheckState->Pure Pure Mixed Mixed Stream CheckState->Mixed Mixed StreamA Stream A: Basic Organic Waste (High BTU Incineration) Pure->StreamA CheckCompat Check Mixture Compatibility Mixed->CheckCompat IsAcid Contains Acids? CheckCompat->IsAcid IsOxidizer Contains Oxidizers? IsAcid->IsOxidizer No Segregate STOP: Segregate Immediately IsAcid->Segregate Yes (Exotherm Risk) IsOxidizer->Segregate Yes (Fire Risk) IsOxidizer->StreamA No

Step-by-Step Disposal Protocol
Phase 1: Preparation
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >500mL, use a face shield.

  • Container Selection:

    • Preferred: HDPE (High-Density Polyethylene) carboy. Amines are compatible with HDPE.

    • Acceptable: Amber glass (if protected from breakage).

    • Avoid: Metal containers (aluminum) if the waste is wet/aqueous, as amines can be corrosive to certain alloys over time.

Phase 2: Collection & Labeling
  • Transfer: Pour waste slowly into the designated "Basic Organic Waste" container.

  • Rinsing: Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Ethanol or Methanol). Add these rinsates to the same waste container.

  • Defacing: Deface the label on the original empty bottle and mark it "Empty" before discarding it in glass trash (or recycling if permitted).

  • Labeling: Apply a Hazardous Waste label immediately.

    • Constituents: "2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, Ethanol (Rinsate)"

    • Hazards: Check "Corrosive" and "Toxic".[3][4][5]

Phase 3: Satellite Accumulation Area (SAA) Management
  • Closure: Keep the container tightly closed when not adding waste. Amines absorb CO2 and moisture from the air.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Timeline: Once full, move to the Central Accumulation Area within 3 days (per standard RCRA regulations).

Emergency Contingencies
Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don appropriate PPE including respiratory protection if vapors are strong.

  • Neutralization: Do not use water immediately.

    • Absorb the bulk liquid with a chemically inert absorbent (vermiculite or clay).

    • Alternative: Use a commercial "Base Neutralizer" (usually citric acid-based) until the pH tests neutral (pH 6-8).

  • Disposal: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with Corrosive Amines".

Exposure First Aid[4][6]
  • Eye Contact: Rinse immediately with water for 15 minutes. Time is critical ; amines can cause permanent corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use ethanol to wash skin (increases absorption).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). 2-(1-Methylpyrrolidin-3-ylamino)ethanol (Compound Summary). National Library of Medicine.[7] [Link][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.